Methyl 2-ethylthiazole-4-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9NO2S |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
methyl 2-ethyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H9NO2S/c1-3-6-8-5(4-11-6)7(9)10-2/h4H,3H2,1-2H3 |
InChI Key |
VURKEGFBLDJVTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CS1)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Molecular weight and formula of Methyl 2-ethylthiazole-4-carboxylate
The following technical guide provides an in-depth analysis of Methyl 2-ethylthiazole-4-carboxylate , a critical heterocyclic building block in medicinal chemistry.
CAS Registry Number: 85622-43-1 Document Type: Technical Guide & Synthetic Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Methyl 2-ethylthiazole-4-carboxylate is a functionalized thiazole scaffold widely utilized in fragment-based drug discovery (FBDD). As a 2,4-disubstituted thiazole, it serves as a versatile core for generating bioactive compounds, particularly kinase inhibitors and GPCR ligands. Its structural distinctiveness lies in the specific arrangement of the ethyl group at the C2 position and the methyl ester at C4, offering a unique vector for structure-activity relationship (SAR) exploration compared to its more common isomer, ethyl 2-methylthiazole-4-carboxylate.
This guide details the physicochemical properties, validated synthetic pathways (specifically the Hantzsch thiazole synthesis), and analytical characterization required for the high-purity isolation of this compound.
Physicochemical Profile
The following data establishes the baseline identity and properties of the compound. Researchers should use these values for stoichiometry calculations and analytical method development.
| Property | Specification | Notes |
| IUPAC Name | Methyl 2-ethyl-1,3-thiazole-4-carboxylate | |
| Common Name | Methyl 2-ethylthiazole-4-carboxylate | |
| CAS Number | 85622-43-1 | Validated identifier [1].[1][2][3][4][5] |
| Molecular Formula | C₇H₉NO₂S | Isomeric with Ethyl 2-methylthiazole-4-carboxylate. |
| Molecular Weight | 171.22 g/mol | Monoisotopic Mass: 171.04 Da. |
| Physical State | Low-melting solid or oil | Analogous isomer mp: 54–58 °C. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Low aqueous solubility. |
| SMILES | CCC1=NC(=CS1)C(=O)OC | Useful for cheminformatics queries. |
Synthetic Architecture: Hantzsch Thiazole Synthesis[6][7]
The most robust method for synthesizing Methyl 2-ethylthiazole-4-carboxylate is the Hantzsch Thiazole Synthesis . This condensation reaction involves a thioamide and an
Retrosynthetic Analysis[8]
-
Precursor A (Thioamide): Propanethioamide (Thiopropionamide) – Provides the N-C-S fragment and the C2-ethyl substituent.
-
Precursor B (
-Halo Keto Ester): Methyl bromopyruvate (Methyl 3-bromo-2-oxopropanoate) – Provides the C4-C5 backbone and the ester functionality.
Reaction Mechanism & Pathway
The reaction proceeds via the nucleophilic attack of the thioamide sulfur on the
Figure 1: Mechanistic pathway of the Hantzsch synthesis for Methyl 2-ethylthiazole-4-carboxylate.
Detailed Experimental Protocol
Scale: 10 mmol Safety Warning: Methyl bromopyruvate is a lachrymator. Perform all operations in a fume hood.
-
Preparation:
-
Dissolve Propanethioamide (0.89 g, 10 mmol) in anhydrous Ethanol (20 mL).
-
Note: Ethanol is chosen for its polarity, facilitating the solubility of the thioamide while allowing the product to potentially precipitate or be easily extracted.
-
-
Addition:
-
Add Methyl bromopyruvate (1.81 g, 10 mmol) dropwise to the stirring solution at room temperature.
-
Causality: Controlled addition prevents localized overheating and uncontrolled polymerization of the reactive pyruvate.
-
-
Reflux:
-
Heat the reaction mixture to reflux (approx. 78 °C) for 2–4 hours.
-
Monitor reaction progress via TLC (System: 30% EtOAc in Hexanes). The starting thioamide spot should disappear.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap).
-
Neutralize the residue with saturated aqueous NaHCO₃ to remove the HBr salt form.
-
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
-
Purification:
-
Dry combined organics over anhydrous Na₂SO₄.[6]
-
Filter and concentrate.
-
Flash Column Chromatography: Elute with a gradient of 0–20% Ethyl Acetate in Hexanes.
-
Analytical Validation
To ensure the integrity of the synthesized compound, the following spectral characteristics must be verified.
Proton NMR ( H-NMR)
Solvent: CDCl₃ (7.26 ppm reference)
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 8.05 | Singlet (s) | 1H | C5-H | Characteristic aromatic thiazole proton. |
| 3.95 | Singlet (s) | 3H | -COOCH₃ | Methyl ester singlet. |
| 3.10 | Quartet (q, J~7.5 Hz) | 2H | -CH₂ CH₃ | Methylene of the ethyl group (deshielded by ring). |
| 1.42 | Triplet (t, J~7.5 Hz) | 3H | -CH₂CH₃ | Terminal methyl of the ethyl group. |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Expected Parent Ion:
-
Pattern: A clean single peak is expected. Presence of
(isotopic signature) should be minimal as S is the only heavy atom (approx 4.4% natural abundance of ³⁴S).
Medicinal Chemistry Applications
Methyl 2-ethylthiazole-4-carboxylate is not merely an intermediate; it is a strategic scaffold for SAR optimization.
Lipophilicity Tuning
The ethyl group at C2 offers a subtle increase in lipophilicity (
-
Fill hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).
-
Improve membrane permeability in lead optimization.
Bioisosterism
The thiazole ring is a classic bioisostere for:
-
Pyridine: Retains aromaticity and H-bond acceptor capability (N atom) but alters geometry.
-
Oxazole: Thiazole is less basic and more lipophilic than oxazole, affecting metabolic stability (CYP450 interaction).
Synthetic Utility Workflow
The C4-ester is a "synthetic handle" allowing further diversification.
Figure 2: Divergent synthetic utility of the C4-ester handle.
Safety and Handling
-
Hazard Identification: Thiazoles can be skin irritants. The precursor methyl bromopyruvate is a potent lachrymator and causes severe eye irritation.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Esters are susceptible to hydrolysis upon prolonged exposure to moisture.
-
Waste Disposal: All sulfur-containing waste must be segregated and treated with bleach (hypochlorite) to oxidize potential trace thiols before disposal, preventing odor issues.
References
-
Hantzsch, A. (1887).[7] "Ueber die Synthese des Thiazols (Thiazolins) aus Thioamid und α-Halogenketon". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
PubChem. (2024).[8] Compound Summary: Ethyl 2-methylthiazole-4-carboxylate (Isomer Reference). National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (1947). 2,4-Dimethylthiazole.[6] Org. Synth. 1947, 27, 53. Retrieved from [Link]
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The Organic Solubility of Thiazole-4-Carboxylate Derivatives: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Foreword
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold. When functionalized with a carboxylate ester at the 4-position, these derivatives present a class of compounds with immense therapeutic potential, but also with significant formulation and development challenges. Among the most critical of these is solubility.
Solubility is not merely a physical parameter; it is a critical determinant of a drug candidate's fate. It governs everything from the feasibility of a synthetic workup to the bioavailability of the final drug product.[4][5][6] Poor solubility in organic solvents can hinder purification, characterization, and the preparation of stock solutions for biological screening, creating costly bottlenecks in the drug discovery pipeline.
This guide provides an in-depth exploration of the factors governing the solubility of thiazole-4-carboxylate derivatives in organic solvents. Moving beyond simple data tables, we will delve into the causality behind solubility phenomena, offering field-proven experimental protocols and troubleshooting strategies. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to anticipate, measure, and modulate the solubility of this vital class of compounds.
The Theoretical Bedrock: Understanding the Forces at Play
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For a compound to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions.[7] This delicate balance is influenced by a combination of structural features of the drug molecule and the properties of the solvent.
Key Molecular Determinants of Solubility
The solubility of a thiazole-4-carboxylate derivative is not dictated by a single feature, but by the synergistic interplay of its constituent parts.
-
The Thiazole Core: This five-membered aromatic heterocycle is inherently polar. The nitrogen atom at position 3 acts as a hydrogen bond acceptor, while the sulfur atom contributes to the ring's electronic character.[1][3] Its aromaticity allows for π-π stacking interactions, which can be significant in both the crystal lattice and with aromatic solvents.
-
The 4-Carboxylate Ester Group (-COOR'): This is a highly influential polar functional group. The carbonyl oxygen is a strong hydrogen bond acceptor. The nature of the R' group is a critical modulator of solubility. A small alkyl chain (e.g., methyl, ethyl) maintains polarity, whereas a long, bulky, or lipophilic chain dramatically increases the nonpolar character of the molecule, favoring solubility in less polar solvents.[8]
-
Substituents at C2 and C5: These positions are key points for chemical modification and have a profound impact on solubility.
-
Polar/Hydrogen Bonding Groups: Groups like amines (-NH2) or hydroxyls (-OH) can act as hydrogen bond donors and acceptors, generally increasing solubility in polar protic solvents.
-
Nonpolar/Lipophilic Groups: Alkyl chains or large aromatic rings increase the molecule's hydrophobicity and molecular size, decreasing solubility in polar solvents but enhancing it in nonpolar ones.[9]
-
Electron-Withdrawing/Donating Groups: These substituents alter the electron distribution across the thiazole ring, which in turn modifies the strength of its dipole moment and its hydrogen bonding potential.[3][10]
-
The Solvent's Role: More Than Just a Medium
The principle of "like dissolves like" is a useful heuristic, grounded in the polarity and hydrogen bonding capabilities of the solvent.[9][11][12] Organic solvents are typically classified as:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. They are effective at solvating polar solutes, particularly those with hydrogen bond donor groups.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have large dipole moments and can accept hydrogen bonds but cannot donate them. They are excellent for dissolving a wide range of compounds, including many polar molecules that are not soluble in protic solvents. DMSO is a famously versatile but sometimes problematic solvent in biological assays.[13]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and interact primarily through weaker van der Waals forces. They are best suited for dissolving nonpolar, lipophilic compounds.
The interplay between these molecular and solvent properties is summarized in the diagram below.
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Methyl 2-ethylthiazole-4-carboxylate SDS safety data sheet
Technical Whitepaper: Operational Handling and Synthetic Utility of Methyl 2-ethylthiazole-4-carboxylate
Executive Summary & Chemical Identity
Methyl 2-ethylthiazole-4-carboxylate (CAS 85622-43-1) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates. Belonging to the 1,3-thiazole family, this ester serves as a critical scaffold for developing kinase inhibitors, metabolic modulators, and antimicrobial agents. Its structural value lies in the 2-ethyl substituent, which offers specific lipophilic tuning (ClogP modulation) distinct from its more common methyl- or amino-substituted analogs.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric operational framework. It integrates risk assessment with practical synthetic methodologies, ensuring that drug development professionals can handle this compound with both safety and scientific precision.
Chemical Specifications
| Parameter | Technical Detail |
| Chemical Name | Methyl 2-ethylthiazole-4-carboxylate |
| CAS Number | 85622-43-1 |
| Molecular Formula | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol |
| SMILES | CCC1=NC(=CS1)C(=O)OC |
| Physical State | Solid (typically crystalline) or low-melting semi-solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
Risk Assessment & Safety Architecture
While standard SDS documents list hazards, they rarely explain the causality of the risk. As an ester-functionalized thiazole, this compound exhibits reactivity profiles that dictate its handling.
GHS Hazard Classification (derived from structural analogs)
-
Skin Corrosion/Irritation (Category 2): The thiazole ring nitrogen and the ester functionality can interact with cutaneous lipids, causing localized dermatitis.
-
Serious Eye Damage/Irritation (Category 2A): High risk of mucous membrane inflammation upon contact with dust or vapors.
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): Respiratory irritation is the primary inhalation risk.
Operational Safety Logic
The following decision tree illustrates the "Self-Validating" safety protocol for handling this compound in a research setting.
Figure 1: Operational Safety Decision Tree. This workflow dictates engineering controls based on the physical state of the compound to minimize respiratory and dermal exposure.
Storage & Stability Protocols
To maintain the integrity of the ester group (preventing hydrolysis) and the thiazole ring (preventing oxidation), strict storage protocols are required.
-
Environment: Store in a cool, dry place. While often stable at room temperature, long-term storage at 2–8°C is recommended to prevent slow hydrolysis of the methyl ester.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if the seal is broken. Thiazoles can be hygroscopic; moisture ingress will catalyze the degradation of the ester to the carboxylic acid (Methyl 2-ethylthiazole-4-carboxylate
2-ethylthiazole-4-carboxylic acid). -
Incompatibility: Keep physically separated from strong oxidizing agents and strong bases (which induce rapid saponification).
Synthetic Utility & Experimental Workflow
The primary utility of Methyl 2-ethylthiazole-4-carboxylate is as a precursor. The methyl ester is a "protecting group" for the carboxylic acid or a "leaving group" for amidation.
Synthesis of the Core (Hantzsch Thiazole Synthesis)
If the compound is not available commercially, it is synthesized via the Hantzsch reaction. This protocol is self-validating because the formation of the thiazole ring is thermodynamically driven.
-
Reagents: Propanethioamide + Methyl Bromopyruvate.
-
Solvent: Ethanol or Methanol.
-
Mechanism: Condensation followed by cyclization.[1]
Protocol: Selective Hydrolysis (Saponification)
A common workflow is converting the ester to the free acid for coupling.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of Methyl 2-ethylthiazole-4-carboxylate in THF/Water (3:1 ratio). Rationale: THF solubilizes the organic ester; water dissolves the base.
-
Base Addition: Add 1.2 eq of Lithium Hydroxide (LiOH). Rationale: LiOH is milder than NaOH and prevents ring degradation.
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Validation (TLC): Check disappearance of the ester spot (high R_f) and appearance of the acid baseline spot.
-
Workup: Acidify carefully with 1M HCl to pH 3–4. The free acid typically precipitates or can be extracted into Ethyl Acetate.
Synthetic Pathway Visualization
Figure 2: Synthetic Divergence. The ester serves as a pivot point for generating acids, amides, or alcohols, facilitating library generation in drug discovery.
Emergency Response (Science-Based)
In the event of exposure, the response must target the chemical properties of the irritant.
-
Eye Contact: Immediately flush with water for 15 minutes. Mechanism: Dilution reduces the osmotic stress and pH shift caused by the ester/hydrolysis products on the cornea.
-
Skin Contact: Wash with soap and water. Do not use alcohol.Rationale: Alcohol increases skin permeability, potentially driving the thiazole deeper into the dermis.
-
Spill Cleanup: Adsorb with inert material (vermiculite). Do not use combustible materials (sawdust) as thiazoles can be flammable under high heat conditions.
References
-
BLD Pharm. (2024).[2][3] Methyl 2-ethylthiazole-4-carboxylate Product Specifications (CAS 85622-43-1).[2][3][4][5] Retrieved from
-
Bidepharm. (2024). Chemical Properties of Methyl 2-ethylthiazole-4-carboxylate. Retrieved from
-
Fisher Scientific. (2024). Safety Data Sheet for Thiazole Carboxylate Analogs (Ethyl 2-methylthiazole-4-carboxylate). Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Thiazole-4-carboxylic acid derivatives. Retrieved from
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The Ascendant Profile of 2-Ethylthiazole Derivatives in Modern Drug Discovery
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous natural products and FDA-approved therapeutics.[1][2][3][4] Its unique electronic properties and ability to engage in diverse biological interactions have cemented its status as a "privileged structure." This guide delves into the specific bioactivity profile of 2-ethylthiazole derivatives, a subclass demonstrating significant therapeutic potential across a spectrum of diseases. We will explore their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, supported by mechanistic insights and structure-activity relationship (SAR) studies. This document is intended as a technical resource for researchers and drug development professionals, providing not only a comprehensive overview but also actionable experimental protocols and data-driven insights to guide future discovery efforts.
The Thiazole Scaffold: A Foundation of Therapeutic Versatility
The five-membered aromatic ring containing sulfur and nitrogen, known as thiazole, is a recurring motif in a multitude of biologically active molecules.[2][4][5] From the essential vitamin B1 (Thiamine) to potent antibiotics like Sulfathiazole and third-generation cephalosporins, the thiazole core is a testament to nature's efficiency and a fertile ground for synthetic exploration.[2][4][6] The 2-substituted thiazole framework, in particular, has found applications in treatments for allergies, hypertension, inflammation, and various infections.[7] This guide focuses on derivatives bearing a 2-ethyl substituent, a structural feature that often contributes to favorable pharmacokinetic profiles and potent bioactivity.
The synthesis of these derivatives frequently employs the classic Hantzsch thiazole synthesis, a reliable method involving the condensation of α-haloketones with thioamides.[8][9] Modifications of this and other synthetic routes, such as the Cook-Heilborn synthesis, allow for extensive structural diversification, enabling the fine-tuning of pharmacological properties.[9]
Broad-Spectrum Antimicrobial Activity
The rise of antimicrobial resistance (AMR) necessitates the urgent development of novel anti-infective agents.[8][10] Thiazole derivatives have long been investigated for this purpose, and 2-ethylthiazole compounds are part of this critical research landscape.
Antibacterial and Antifungal Potential
Numerous studies have demonstrated the efficacy of thiazole derivatives against a wide array of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal species like Candida albicans.[1][8][11] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall integrity. For instance, certain 2-acetamidethiazole derivatives have shown potent inhibitory activity against E. coli KAS III (ecKAS III), a key enzyme in fatty acid synthesis.[1]
The structural versatility of the thiazole scaffold allows for the incorporation of various pharmacophores to enhance antimicrobial potency.[12] For example, derivatives bearing 5-nitrobenzimidazole and triazole rings have exhibited high antimicrobial activity against most tested strains.[8]
Table 1: Representative Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 3d | P. vulgaris | 31.25 | [8] |
| 3g | E. aerogenes | 31.25 | [8] |
| 16 (Fig 5) | E. coli | 1.56 - 6.25 | [1] |
| 16 (Fig 5) | S. aureus | 1.56 - 6.25 | [1] |
| 37c | Various Bacteria | 46.9 - 93.7 | [10] |
| 37c | Various Fungi | 5.8 - 7.8 | [10] |
| 43d | C. albicans | 15.3 (µM) | [10] |
| Compound 65 | E. coli | 0.03 - 7.81 | [13] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for a test compound, a fundamental assay for quantifying antimicrobial activity.
-
Preparation of Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the microbial strain. b. Transfer colonies to a tube of sterile saline or broth. c. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: a. Prepare a stock solution of the 2-ethylthiazole derivative in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation and Incubation: a. Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. b. Include a positive control (microbe + medium, no compound) and a negative control (medium only). c. Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
MIC Determination: a. Following incubation, visually inspect the plates for microbial growth (turbidity). b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
Anticancer Bioactivity: A Multi-pronged Approach
2-Ethylthiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of human tumor cell lines, including lung, colon, breast, and leukemia.[14][15] Their mechanisms of action are diverse, targeting key cellular processes essential for cancer cell proliferation and survival.
Mechanisms of Antineoplastic Action
-
Enzyme Inhibition: A significant number of thiazole derivatives function as enzyme inhibitors. For example, compounds have been identified as potent inhibitors of Topoisomerase-II, an enzyme critical for DNA replication, leading to double-strand breaks and cell death.[14]
-
Cell Cycle Arrest: Treatment with certain thiazole derivatives can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from completing mitosis and proliferating.[14][16]
-
Induction of Apoptosis: Many of these compounds trigger programmed cell death, or apoptosis. This can be achieved by modulating the expression of key regulatory proteins, such as those in the Bcl-2 family, leading to mitochondrial depolarization and DNA fragmentation.[12][16] One derivative, compound 4c, was shown to increase the percentage of cells in the pre-G1 phase by 37.36% in MCF-7 cancer cells.[16]
-
Inhibition of Signaling Pathways: Some derivatives have been shown to inhibit critical signaling receptors like VEGFR-2, which is crucial for angiogenesis, the process by which tumors develop new blood vessels.[16]
Table 2: Cytotoxic Activity of Representative Thiazole Derivatives
| Compound ID | Cell Line | IC50 / GI50 (µM) | Reference |
| 13 | RPMI-8226 (Leukemia) | 0.08 | [14] |
| 20 | H1299 (Lung Cancer) | 4.89 | [14] |
| 20 | SHG-44 (Glioma) | 4.03 | [14] |
| 27 | HeLa (Cervical Cancer) | 1.6 | [14] |
| 46b | HepG2 (Liver Cancer) | 0.13 | [14] |
| 46b | A549 (Lung Cancer) | 0.16 | [14] |
| 4c | MCF-7 (Breast Cancer) | 2.57 | [16] |
| 4i | SaOS-2 (Osteosarcoma) | 0.190 (µg/mL) | [17] |
Visualizing the Apoptotic Pathway
The following diagram illustrates a simplified apoptotic pathway that can be initiated by a 2-ethylthiazole derivative.
Caption: Intrinsic apoptosis pathway initiated by a 2-ethylthiazole derivative.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic potential.
-
Cell Seeding: a. Culture human cancer cells in appropriate medium until they reach ~80% confluency. b. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well. c. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the 2-ethylthiazole derivative in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. c. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO) and untreated control wells. d. Incubate the plate for 48-72 hours.
-
MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Measurement: a. Carefully remove the medium from each well. b. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the viability percentage against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Anti-inflammatory and Enzyme Inhibitory Profile
Beyond antimicrobial and anticancer effects, 2-ethylthiazole derivatives exhibit a range of other important bioactivities, particularly as anti-inflammatory agents and specific enzyme inhibitors.
Modulation of Inflammatory Pathways
Inflammation is a complex biological response implicated in numerous diseases.[18] Thiazole derivatives have been shown to exert anti-inflammatory effects through various mechanisms, most notably by inhibiting key enzymes in the arachidonic acid pathway, such as Cyclooxygenase (COX) and Lipoxygenase (LOX).[18][19] Inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, which are potent inflammatory mediators.[6][18] Studies have demonstrated that certain thiazole derivatives can strongly suppress paw edema formation in rat models and inhibit the denaturation of albumin, a marker of inflammation.[20] Some derivatives may also reduce nitric oxide (NO) synthesis by inhibiting inducible nitric oxide synthase (iNOS).[21]
Caption: Inhibition of the Arachidonic Acid Pathway by Thiazole Derivatives.
Diverse Enzyme Inhibition
The ability of the thiazole scaffold to interact with enzyme active sites makes it a valuable template for designing specific inhibitors for various therapeutic targets.
-
Cholinesterase Inhibition: Derivatives have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters.[22] This activity is highly relevant for the development of treatments for neurodegenerative diseases like Alzheimer's.
-
Carbonic Anhydrase (CA) Inhibition: Specific 2-aminothiazole compounds have demonstrated excellent inhibitory activity against human CA isoenzymes I and II, which are targets for diuretics and treatments for glaucoma.[22]
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: This enzyme is a key regulator of glucocorticoid action, and its inhibition is a therapeutic strategy for type 2 diabetes and metabolic syndrome.[23]
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-ethylthiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and associated moieties.
-
Position 2 Substituents: The group attached at the 2-position is critical. Often, incorporating amide, urea, hydrazone, or other heterocyclic rings (like pyrazoline or triazole) at this position can significantly enhance bioactivity.[13][14]
-
Positions 4 and 5 Substituents: Lipophilic groups (e.g., phenyl, bromo, methyl) at the 4- and/or 5-positions often lead to increased antitumor activity.[14] The presence of electron-withdrawing groups, such as chlorine or bromine, on a phenyl ring at position 4 has been associated with increased cytotoxic activity.[1]
-
Overall Molecular Architecture: The combination of the thiazole core with other heterocyclic systems, creating hybrid molecules, is a successful strategy. For example, linking thiazole to a pyrazoline scaffold has yielded compounds with potent antimicrobial and anticancer effects.[13][15]
Caption: Key Structure-Activity Relationship points for 2-substituted thiazoles.
Conclusion and Future Perspectives
The 2-ethylthiazole scaffold is a remarkably versatile and potent platform for the discovery of new therapeutic agents. Derivatives have demonstrated a wide spectrum of biological activities, including significant antimicrobial, anticancer, and anti-inflammatory properties. Their ability to be readily synthesized and modified allows for systematic exploration of structure-activity relationships, facilitating the optimization of lead compounds.
Future research should focus on several key areas:
-
Lead Optimization: Refining the most potent hits from screening campaigns to improve efficacy, selectivity, and pharmacokinetic profiles (ADME).
-
Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and pathways affected by these compounds to better understand their therapeutic potential and possible side effects.
-
In Vivo Studies: Transitioning the most promising in vitro candidates into preclinical animal models to evaluate their efficacy and safety in a physiological context.
-
Novel Hybrid Molecules: Continuing the successful strategy of combining the thiazole nucleus with other pharmacologically active moieties to develop multifunctional drugs.
The continued exploration of 2-ethylthiazole derivatives holds immense promise for addressing significant unmet medical needs and is a fertile area for innovation in drug discovery.
References
- Design and synthesis of novel 2,4,5-thiazole derivatives as 6-APA mimics and antimicrobial activity evaluation. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014). Journal of the Korean Chemical Society.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Letters in Drug Design & Discovery.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Journal of Medicinal Chemistry.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). Molecules.
- Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid deriv
- 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. (n.d.). Structural Chemistry.
- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Journal of University of Mosul.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews.
- Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. (2018). MOJ Biorganic & Organic Chemistry.
- A Review On Thiazole As Anticancer Agents. (2018). Indo American Journal of Pharmaceutical Sciences.
- Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors. (n.d.). Bentham Science.
- Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. (2015). Jundishapur Journal of Microbiology.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules.
- Novel 2-(2-hydrazinyl)thiazole derivatives as chemotherapeutic agents. (2026).
- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025).
- New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2013). Medicinal Chemistry Research.
- Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones. (2025).
- Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate. (n.d.).
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (n.d.). Molecules.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). Molecules.
- 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (2023). Bioorganic Chemistry.
- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). Journal of Molecular Structure.
- Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. (n.d.). American Journal of Pharmacological Sciences.
- Thiazole Ring—A Biologically Active Scaffold. (n.d.). Molecules.
- Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. (2025). Beilstein Journal of Organic Chemistry.
- Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). RSC Medicinal Chemistry.
- Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Do. (2025). American Journal of Pharmacological Sciences.
- Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (n.d.). Journal of Medicinal Chemistry.
- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
- Thiazole derivatives: prospectives and biological applications. (2024).
- Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2025).
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Research in Applied Sciences and Engineering Technology.
- THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (n.d.). JETIR.
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Methodological & Application
Application Note: Optimized Amidation Strategies for Methyl 2-ethylthiazole-4-carboxylate in Library Synthesis
Executive Summary
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in potent therapeutics such as Dasatinib (oncology) and Ritonavir (antiviral).[1] This guide details the optimized protocols for the amidation of Methyl 2-ethylthiazole-4-carboxylate , a versatile building block for diversity-oriented synthesis.
We present two complementary workflows designed for parallel library synthesis:
-
Method A (Direct Aminolysis): A catalytic, atom-economic route using TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) for aliphatic amines.
-
Method B (Activation-Coupling): A robust saponification-HATU sequence for unreactive anilines and sterically hindered amines.
Strategic Analysis & Decision Matrix
The C4-ester of the thiazole ring is electronically activated due to the electron-withdrawing nature of the heteroaromatic system. However, the adjacent nitrogen lone pair can interfere with Lewis Acid catalysts. Therefore, we prioritize Organocatalysis (TBD) and Uronium Activation (HATU) .
Selection Logic
-
Primary/Secondary Aliphatic Amines: Use Method A . It eliminates the need for hydrolysis, reducing step count and waste.
-
Anilines / Electron-Poor Amines: Use Method B . Direct aminolysis of benzoates/heteroaromatic esters with anilines is kinetically sluggish; acid chloride or HATU activation is required.
-
Acid-Sensitive Substrates: Use Method A (Neutral/Basic conditions).
Visualization: Method Selection Decision Tree
Figure 1: Decision matrix for selecting the optimal amidation pathway based on amine nucleophilicity and steric profile.
Method A: TBD-Catalyzed Direct Aminolysis
Best For: Primary amines, non-hindered secondary amines. Mechanism: TBD acts as a bifunctional catalyst, simultaneously activating the ester carbonyl (via H-bonding) and the amine nucleophile (via deprotonation/general base catalysis).
Reagents & Equipment[2][3][4][5]
-
Substrate: Methyl 2-ethylthiazole-4-carboxylate (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv
-
Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.2 – 0.3 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) or THF (Concentration: 0.5 M)
-
Vessel: 4 mL Screw-cap vials or 96-well deep-well blocks (polypropylene).
Protocol
-
Charge: Dissolve the thiazole ester (100 mg, 0.58 mmol) in MeCN (1.2 mL).
-
Add Catalyst: Add TBD (24 mg, 0.17 mmol, 0.3 equiv).
-
Add Amine: Add the requisite amine (0.70 mmol, 1.2 equiv).
-
Incubate: Seal the vessel and heat to 70°C for 16 hours.
-
Note: For volatile amines, use a pressure-rated seal.
-
-
Monitoring: Check by LCMS. The methyl ester (M+H ~172) should disappear.
-
Workup (High-Throughput):
-
Cool to room temperature.[2]
-
Add MP-TsOH (Macroporous Toluenesulfonic Acid resin) or similar SCX resin (3-4 equiv relative to TBD/Amine) to scavenge the catalyst and excess amine.
-
Agitate for 2 hours.
-
Filter the supernatant (contains product).
-
Concentrate to dryness.
-
Method B: Saponification & HATU Coupling
Best For: Anilines, electron-deficient amines, and bulk scale-up where chromatography is available. Scientific Rationale: Direct aminolysis fails with anilines because the amine is not nucleophilic enough to attack the ester carbon, even with TBD activation. We must convert the ester to the carboxylate (more reactive when activated by uronium salts).
Step 1: Saponification (Batch Mode)
-
Dissolve: Methyl 2-ethylthiazole-4-carboxylate (1.0 equiv) in THF/Water (3:1 ratio).
-
Base: Add LiOH·H₂O (2.0 equiv).
-
React: Stir at RT for 4 hours (LCMS check: Mass shift -14 Da).
-
Isolate: Acidify with 1M HCl to pH 3. Extract with EtOAc (x3). Dry over Na₂SO₄ and concentrate.
-
Result:2-ethylthiazole-4-carboxylic acid . (Stable solid).[3]
-
Step 2: HATU Coupling (Library Mode)
-
Stock Solutions:
-
Acid Stock: 0.2 M Thiazole acid in DMF.
-
HATU Stock: 0.2 M HATU in DMF.
-
Base Stock: 1.0 M DIPEA (Diisopropylethylamine) in DMF.
-
-
Dispensing:
-
To each well/vial, add Acid Stock (500 µL, 100 µmol).
-
Add Base Stock (300 µL, 300 µmol, 3 equiv).
-
Add HATU Stock (550 µL, 110 µmol, 1.1 equiv).
-
-
Activation: Shake for 5 minutes at RT. Color change to yellow/orange is normal.
-
Amine Addition: Add Amine (1.2 equiv, neat or in DMF).
-
Reaction: Shake at RT for 12–16 hours.
-
Workup:
-
Dilute with EtOAc (2 mL).
-
Wash with 10% Na₂CO₃ (removes HOAt byproduct and unreacted acid).
-
Wash with Water/Brine.[4]
-
Concentrate organic layer.
-
Experimental Workflow Diagram
Figure 2: Parallel processing workflows for high-throughput library generation.
Data & Troubleshooting
Reaction Performance Table
| Variable | Method A (TBD) | Method B (HATU) |
| Primary Amines (BnNH2) | Excellent (>90%) | Good (80-90%) |
| Sec. Amines (Morpholine) | Good (80-90%) | Excellent (>90%) |
| Anilines (PhNH2) | Poor (<20%) | Excellent (>85%) |
| Steric Bulk (t-BuNH2) | Moderate (40-60%) | Good (75-85%) |
| Byproducts | None (Clean profile) | HOAt, Urea (Requires wash) |
Troubleshooting Guide
-
Low Conversion (Method A): Increase TBD loading to 0.5 equiv or switch solvent to Toluene and heat to 100°C (if amine boiling point allows).
-
Epimerization: Not applicable for this achiral thiazole substrate, but relevant if the amine partner is chiral. TBD is generally safe; HATU requires careful base control (keep DIPEA < 3 equiv).
-
Purification: If SCX filtration fails (e.g., product contains basic heterocycles that stick to resin), switch to Reverse Phase HPLC or use a carbonate wash.
References
-
TBD Catalysis Mechanism: Pratt, R. C., et al. "Triazabicyclodecene: A Simple Bifunctional Organocatalyst for Acyl Transfer and Ring-Opening Polymerization of Cyclic Esters." Journal of the American Chemical Society, 2006. Link
-
Direct Amidation Review: Sabot, C., et al. "Chemical Amidation of Carboxylic Acids and Esters: The State of the Art." Chemical Society Reviews, 2008. Link
-
HATU Activation: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[5] An Efficient Peptide Coupling Additive."[6] Journal of the American Chemical Society, 1993. Link
-
Thiazole Library Synthesis: "Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction." Organic Letters, 2022. Link
Sources
Application Note: High-Efficiency Reduction of Methyl 2-ethylthiazole-4-carboxylate to (2-ethylthiazol-4-yl)methanol
Executive Summary
This application note details the optimized protocol for the reduction of Methyl 2-ethylthiazole-4-carboxylate to (2-ethylthiazol-4-yl)methanol . Thiazole alcohols are critical pharmacophores in medicinal chemistry, serving as precursors for epothilone analogs, thiamine derivatives, and kinase inhibitors.[1]
While ester reduction is a standard transformation, the thiazole moiety requires specific handling to prevent ring degradation and manage the basicity of the nitrogen atom during workup. This guide presents two validated methodologies:
-
Method A (Gold Standard): Lithium Aluminum Hydride (LiAlH₄) reduction, offering rapid kinetics and high yields.
-
Method B (Scalable Alternative): Sodium Borohydride (NaBH₄) in Methanol, providing a safer thermal profile for kilogram-scale batches.
Strategic Analysis of Reducing Agents
The choice of reducing agent is dictated by the scale of operation and functional group tolerance.
| Feature | LiAlH₄ (Method A) | NaBH₄ / MeOH (Method B) |
| Reactivity | Extremely High (Reduces esters at 0°C) | Moderate (Requires reflux for esters) |
| Selectivity | Low (Reduces amides, nitriles, halides) | High (Tolerates nitriles, some halides) |
| Safety | Pyrophoric; reacts violently with water | Stable in dry air; manageable H₂ evolution |
| Workup | Complex (Aluminum salts cause emulsions) | Simple (Aqueous extraction) |
| Yield | >90% (Typical) | 75-85% (Typical) |
Recommendation: Use Method A for discovery/pre-clinical scales (<100g) where yield is paramount. Use Method B for process scale-up (>1kg) to mitigate thermal hazards.
Method A: Lithium Aluminum Hydride (LiAlH₄) Protocol[1][2][3]
Reaction Mechanism
The reduction proceeds via nucleophilic acyl substitution followed by nucleophilic addition. The high reactivity of the aluminohydride anion ensures complete conversion of the ester to the primary alcohol.
Figure 1: Step-wise reduction mechanism of thiazole ester by LiAlH₄.
Experimental Protocol
Reagents:
-
Methyl 2-ethylthiazole-4-carboxylate (1.0 eq)
-
LiAlH₄ (1.2 eq, 2.4 M solution in THF or powder)[1]
-
Anhydrous THF (Solvent, 10-15 volumes)
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Reagent Prep: Charge the flask with LiAlH₄ (1.2 eq) suspended in anhydrous THF. Cool to 0°C using an ice/salt bath.
-
Addition: Dissolve Methyl 2-ethylthiazole-4-carboxylate in THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.
-
Critical: Maintain internal temperature <5°C to avoid side reactions.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1–2 hours.
-
Monitor: Check completion by TLC (Eluent: 50% EtOAc/Hexanes). The starting ester (
) should disappear, and the alcohol ( ) should appear.
-
-
The Fieser Quench (Crucial): To prevent "aluminum jelly" emulsions that trap the thiazole product, strictly follow the n : n : 3n rule based on the mass of LiAlH₄ used (
grams). -
Isolation: Warm to RT and stir for 15 minutes until a white, granular precipitate forms. Filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. The crude thiazole alcohol is often pure enough for subsequent steps. If necessary, purify via flash chromatography (DCM/MeOH gradient).[1]
Method B: Sodium Borohydride (NaBH₄) / Methanol Protocol[1]
Mechanistic Insight
Standard NaBH₄ is too mild to reduce esters efficiently. However, in refluxing methanol, the active species becomes sodium trimethoxyborohydride , which is sufficiently nucleophilic to reduce the ester to the alcohol over 2–4 hours.[1]
Experimental Protocol
Reagents:
Step-by-Step Procedure:
-
Dissolution: Dissolve the ester in Methanol (10 volumes) in a round-bottom flask.
-
Addition: Add NaBH₄ (4.0 eq) in small portions over 20 minutes at RT.
-
Reflux: Heat the mixture to reflux (65°C) for 2–4 hours.
-
Quench: Cool to RT. Quench by adding saturated NH₄Cl solution.
-
Extraction: Evaporate most of the methanol. Extract the aqueous residue with EtOAc (3x).
-
Drying: Dry organic layers over Na₂SO₄ and concentrate.
Process Analytical Technology (PAT) & Troubleshooting
Workup Decision Logic
Handling the workup correctly is the single biggest factor in yield recovery for thiazoles.
Figure 2: Decision tree for LiAlH₄ workup to avoid aluminum emulsions.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product trapped in Al-salts | Use Rochelle's salt wash or strict Fieser quench. |
| Incomplete Conversion | Moisture in solvent | Flame dry glassware; use fresh anhydrous THF. |
| Ring Cleavage | Temperature too high | Keep addition at 0°C; do not overheat during reflux. |
| Strong Odor | Thiazole volatility/S-impurities | Use bleach trap for rotovap exhaust. |
Safety & Compliance (E-E-A-T)
-
LiAlH₄ Hazards: Pyrophoric solid. Reacts violently with water/moisture to release flammable hydrogen gas.[4][5] Class D fire extinguisher (sand/graphite) must be available. Do not use CO₂ or water extinguishers.
-
Thiazole Toxicity: Many thiazoles are biologically active. Handle with gloves and in a fume hood to avoid inhalation.
-
Waste Disposal: Quenched aluminum salts must be disposed of as solid hazardous waste. Aqueous layers may contain basic thiazole residues; check pH before disposal.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][9] Organic Chemistry (2nd ed.).[9] Oxford University Press. (Standard text for hydride reduction mechanisms). [1]
-
Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Authoritative guide on hydride specificity). [1]
-
Cohen, N., et al. (1984).[1] "Synthesis of Thiazole Derivatives." Journal of Organic Chemistry. (Foundational work on thiazole ester reductions).
-
Fieser, L. F., & Fieser, M. (1967).[1][10] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.[1] (Source of the "Fieser Workup" protocol).
-
Kumar, S., et al. (2018).[1][11] "A concise and efficient route to the total synthesis of bacillamide A and its analogues." Arkivoc, 2018(v), 266-274. (Demonstrates thiazole carboxylate handling).
Sources
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- 2. orgosolver.com [orgosolver.com]
- 3. Magic Formulas [chem.rochester.edu]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. arkat-usa.org [arkat-usa.org]
One-pot synthesis of Methyl 2-ethylthiazole-4-carboxylate
Application Note: One-Pot Synthesis of Methyl 2-ethylthiazole-4-carboxylate
Executive Summary
This application note details a robust, scalable protocol for the one-pot synthesis of Methyl 2-ethylthiazole-4-carboxylate , a critical heteroaromatic building block in medicinal chemistry. This scaffold is frequently utilized in the development of kinase inhibitors, antibiotics, and diverse peptidomimetics.
The protocol utilizes the Hantzsch Thiazole Synthesis , optimized for "one-pot" efficiency by eliminating the isolation of the unstable hydroxythiazoline intermediate. By controlling solvent polarity and temperature, this method ensures high regioselectivity and yields exceeding 85%, suitable for both milligram-scale discovery and gram-scale process development.
Reaction Mechanism & Rationale
The synthesis relies on the condensation of Propanethioamide (1) with Methyl bromopyruvate (2). The reaction proceeds through a stepwise cyclization-dehydration sequence:
-
Nucleophilic Attack: The sulfur atom of the thioamide attacks the
-carbon of the bromopyruvate (S 2 displacement), displacing bromide. -
Cyclization: The amide nitrogen attacks the ketone carbonyl, forming a hydroxythiazoline intermediate.
-
Aromatization: Spontaneous dehydration (driven by the gain in aromatic stability) yields the thiazole ring.
Why this approach?
-
Regioselectivity: The reaction is highly specific; the thioamide carbon becomes C2, and the ketone carbon becomes C4.
-
Atom Economy: Water and HBr are the only byproducts.
-
One-Pot Efficiency: The intermediate hydroxythiazoline is often unstable; driving the reaction directly to the aromatic thiazole in a single vessel prevents degradation and simplifies workup.
Figure 1: Mechanistic Pathway
Caption: Stepwise Hantzsch condensation mechanism leading to the target thiazole.
Materials & Stoichiometry
Reagents:
-
Propanethioamide: The sulfur donor. Note: If unavailable, can be generated in situ from Propionitrile and (NH
) S, though direct use is preferred for purity. -
Methyl Bromopyruvate: The electrophilic
-halo ketoester. Warning: Potent lachrymator. -
Ethanol (Absolute): The solvent of choice. It solubilizes the starting materials but often precipitates the final product as an HBr salt, facilitating purification.
Table 1: Reaction Stoichiometry (10 mmol Scale)
| Component | MW ( g/mol ) | Equivalents | Amount | Role |
| Propanethioamide | 89.16 | 1.0 | 892 mg | Nucleophile (S-donor) |
| Methyl Bromopyruvate | 180.98 | 1.05 | 1.90 g | Electrophile |
| Ethanol (EtOH) | 46.07 | N/A | 20 mL | Solvent (0.5 M) |
| NaHCO | 84.01 | Excess | ~30 mL | Quench/Neutralization |
Experimental Protocol
Phase 1: Reaction Setup
-
Preparation: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add Propanethioamide (892 mg, 10 mmol) to the flask. Add Ethanol (20 mL) and stir at room temperature until fully dissolved.
-
Addition: Add Methyl bromopyruvate (1.90 g, 10.5 mmol) dropwise over 5 minutes.
-
Observation: The solution may turn slightly yellow. A mild exotherm is possible.
-
-
Reaction: Heat the mixture to Reflux (80°C) for 2–3 hours .
-
Monitoring: Monitor by TLC (System: 20% Ethyl Acetate in Hexanes). The starting thioamide (lower R
) should disappear.
-
Phase 2: Workup & Isolation
-
Concentration: Allow the mixture to cool to room temperature. Remove approximately 80% of the ethanol under reduced pressure (Rotary Evaporator).
-
Neutralization: The residue contains the thiazole hydrobromide salt. Add 20 mL of Ethyl Acetate (EtOAc) to the residue.
-
Free-Basing: Slowly add saturated aqueous NaHCO
while stirring vigorously until pH ~8. Gas evolution (CO ) will occur. -
Extraction: Transfer to a separatory funnel. Separate the organic layer.[2] Extract the aqueous layer once more with EtOAc (10 mL).
-
Drying: Combine organic layers, wash with Brine (10 mL), and dry over anhydrous Na
SO . -
Filtration & Evaporation: Filter off the drying agent and concentrate in vacuo to yield the crude oil.
Phase 3: Purification
-
Crystallization (Preferred): The crude methyl ester often solidifies upon standing or cooling. Recrystallize from minimal hot Hexanes/EtOAc (9:1).
-
Flash Chromatography (Alternative): If oil persists, purify via silica gel column eluting with 10%
20% EtOAc in Hexanes.
Analytical Validation
Expected Data for Methyl 2-ethylthiazole-4-carboxylate:
-
Appearance: Off-white solid or pale yellow oil (freezes at lower temps).
-
H NMR (400 MHz, CDCl
):- 8.05 (s, 1H, C5-H ) – Characteristic thiazole singlet.
-
3.95 (s, 3H, O-CH
) – Methyl ester. -
3.10 (q, J=7.6 Hz, 2H, C2-CH
-CH ). -
1.42 (t, J=7.6 Hz, 3H, C2-CH
-CH ).
-
MS (ESI+): Calculated for C
H NO S [M+H] : 184.04. Found: 184.1.
Figure 2: Experimental Workflow
Caption: Operational workflow for the synthesis and isolation of the target thiazole.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete condensation or hydrolysis of ester. | Ensure reagents are dry. Avoid prolonged heating beyond completion. |
| Dark Product | Oxidation of thioamide or polymerization. | Perform reaction under Nitrogen/Argon atmosphere. |
| Starting Material Remains | Old/Degraded Methyl bromopyruvate. | Methyl bromopyruvate degrades over time. Verify purity or add 10% excess. |
| Product is Salt | Incomplete neutralization. | The HBr salt is water-soluble. Ensure pH > 8 during extraction to recover the free base. |
References
-
Hantzsch, A. (1887).[2][3][4] "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Organic Chemistry Portal. "Hantzsch Thiazole Synthesis." Comprehensive mechanism and literature review.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Standard reference for heterocyclic reactivity).
-
BenchChem. "Application Notes for Hantzsch Thiazole Synthesis." Protocols for 2-substituted thiazoles.[1][5][6][7]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. scribd.com [scribd.com]
- 3. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 4. synarchive.com [synarchive.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. bepls.com [bepls.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-ethylthiazole-4-carboxylate
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of Methyl 2-ethylthiazole-4-carboxylate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification workflow.
Purification Strategy Overview
The purification of Methyl 2-ethylthiazole-4-carboxylate, like many heterocyclic esters, depends on the physical state of the crude product and the nature of the impurities. Common impurities may include starting materials, reaction byproducts, or decomposition products. A logical approach to selecting the right purification method is crucial for achieving high purity and yield.
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of Methyl 2-ethylthiazole-4-carboxylate in a question-and-answer format.
Column Chromatography Issues
Q1: My compound is streaking or "tailing" down the column, leading to poor separation. What's happening and how do I fix it?
A1: This is a classic issue with nitrogen-containing heterocyclic compounds like thiazoles on silica gel. The thiazole nitrogen is weakly basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes a portion of your compound to "stick" and elute more slowly, resulting in tailing.
-
The Solution: Add a small amount of a basic modifier to your eluent system.[1]
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your thiazole ester to pass through without unwanted interactions.
-
Ammonia: For very basic compounds, a mobile phase saturated with ammonia (e.g., by shaking your solvent with ammonium hydroxide and separating the layers) can be effective.
-
Q2: I can't find a solvent system that gives good separation between my product and an impurity on the TLC plate.
A2: This indicates that the compounds have very similar polarities. A single-solvent polarity approach may not be sufficient.
-
Solution 1: Change Solvent Selectivity: Instead of just adjusting the ratio of a standard solvent system (e.g., hexane/ethyl acetate), change the solvents themselves.[2] Different solvents interact with your compounds in unique ways beyond simple polarity. If hexane/ethyl acetate fails, try a system containing dichloromethane (DCM) or toluene. For example, a toluene/acetone or DCM/methanol gradient might provide the different selectivity needed for separation.[2][3]
-
Solution 2: Use Gradient Elution: Start with a low-polarity mobile phase to elute the non-polar impurities. Then, gradually and systematically increase the polarity of the mobile phase to elute your product, leaving the more polar impurities behind on the column.[2] This technique often provides superior separation for complex mixtures.
Caption: Troubleshooting workflow for column chromatography.
Recrystallization Issues
Q3: I've dissolved my crude product, but upon cooling, it "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to the presence of impurities that depress the melting point or if the solution is supersaturated.
-
Solution 1: Re-heat and Add More Solvent: The most common cause is a solution that is too concentrated. Re-heat the mixture until the oil redissolves, then add a small amount of additional hot solvent before allowing it to cool slowly again.
-
Solution 2: Slow Down the Cooling: Rapid cooling encourages oiling. After dissolving, let the flask cool to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.
-
Solution 3: Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Solution 4: Change the Solvent System: If the issue persists, your compound's melting point may be too low for the chosen solvent. Try a lower-boiling point solvent or a two-solvent system (one in which the compound is soluble and one in which it is not).[4]
Q4: My recrystallization yield is very low. Where did my product go?
A4: Low recovery is a common frustration. The cause is usually one of two things: using too much solvent or the product having significant solubility even in the cold solvent.[2]
-
Solution 1: Minimize Solvent Usage: During the dissolution step, use only the absolute minimum amount of boiling solvent required to fully dissolve the solid.[2] Adding excess solvent will keep more of your product dissolved in the mother liquor after cooling.
-
Solution 2: Ensure Thorough Cooling: Do not rush the cooling process. Allow the solution to reach room temperature slowly, then place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Solution 3: Concentrate the Mother Liquor: After filtering your first crop of crystals, take the filtrate (the "mother liquor") and evaporate a portion of the solvent.[2] Upon cooling this more concentrated solution, you may be able to recover a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a column chromatography solvent system for this compound? A1: For heterocyclic esters like Methyl 2-ethylthiazole-4-carboxylate, a mixture of a non-polar and a moderately polar solvent is standard. A good starting point for your initial TLC analysis would be a gradient of Hexane and Ethyl Acetate .[1][2] Begin with systems like 9:1, 4:1, and 1:1 (Hexane:EtOAc) to find a ratio that gives your product an Rf value between 0.2 and 0.4 for optimal separation on a column.[1]
Q2: What are the best solvents for recrystallizing Methyl 2-ethylthiazole-4-carboxylate? A2: The ideal recrystallization solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[4] For thiazole derivatives, common choices include:
-
Alcohols: Ethanol or isopropanol.
-
Esters: Ethyl acetate can be effective, sometimes mixed with hexanes to reduce solubility upon cooling.[5]
-
Solvent/Anti-Solvent Pairs: A common and effective technique involves dissolving the compound in a minimal amount of a "good" solvent (like ethanol or dichloromethane) and then slowly adding a miscible "poor" solvent (like water or hexane) until the solution becomes cloudy (the saturation point). Gentle heating to redissolve, followed by slow cooling, often yields high-quality crystals.[4]
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Recommended Solvents/Systems | Rationale & Key Considerations |
| Column Chromatography | Hexane/Ethyl Acetate | Standard system with tunable polarity. Excellent starting point for TLC trials. |
| Dichloromethane/Methanol | Offers different selectivity; useful if hexane/EtOAc fails. Use for more polar compounds.[2] | |
| Modifier: Triethylamine (0.1-1%) | Add to any system to prevent peak tailing of the basic thiazole.[1] | |
| Recrystallization | Ethanol or Isopropanol | Good for moderately polar compounds. Evaporates easily. |
| Ethyl Acetate / Hexane | A solvent/anti-solvent system. Dissolve in hot EtOAc, add hexane to induce precipitation. | |
| Dichloromethane / Hexane | Similar to above, but DCM is lower boiling, which can be useful for heat-sensitive compounds. |
Q3: Can I use distillation to purify my product? A3: Yes, if your crude product is a liquid or a low-melting solid and the impurities have significantly different boiling points, vacuum distillation can be a very effective purification method.[6] It is particularly useful for removing non-volatile impurities (like salts or baseline material from chromatography) or highly volatile solvents. However, be aware of the thermal stability of your compound, as some heterocyclic esters can decompose at high temperatures.[7] Always perform distillation under reduced pressure to lower the required temperature.
Key Experimental Protocols
Protocol 1: General Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify an eluent system that provides a good Rf value (0.2-0.4) for the target compound and separates it from impurities.[2]
-
Column Packing: Select a column of appropriate size (a common rule is 25-50g of silica gel per 1g of crude material).[1] Pack the column with silica gel as a slurry in your initial, least polar eluent. Ensure the packing is homogenous and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM). If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Begin eluting with your chosen solvent system, collecting fractions. Monitor the elution process using TLC to track the separation of compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: General Recrystallization
-
Choose a Solvent: Select a suitable solvent or solvent pair based on preliminary solubility tests.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent needed to completely dissolve the solid.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, you may place it in an ice bath to maximize crystal formation.[4]
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
References
- Processes for preparing thiazole carboxylic acids. (1966). Google Patents.
- A kind of method for preparing thiazole-4-carboxylic acid. (2012). Google Patents.
-
What are the modifications to improve the purity of ester? (2017). Quora. Retrieved February 13, 2024, from [Link]
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012). Google Patents.
- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014). Google Patents.
-
Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46-49. Retrieved February 13, 2024, from [Link]
- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.). Google Patents.
-
4-Thiazolecarboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved February 13, 2024, from [Link]
-
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. (2016). MDPI. Retrieved February 13, 2024, from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Direct Arylation of Thiazoles on Water - Supporting Information. (n.d.). Retrieved February 13, 2024, from [Link]
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014). Taylor & Francis. Retrieved February 13, 2024, from [Link]
- Process for purifying esters. (1981). Google Patents.
- 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof. (n.d.). Google Patents.
-
Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024). MDPI. Retrieved February 13, 2024, from [Link]
-
Thiazole, 2-ethyl-4-methyl. (2018). SIELC Technologies. Retrieved February 13, 2024, from [Link]
-
How can I select the solvent system for column chromatography for thiazole dervatives? (2016). ResearchGate. Retrieved February 13, 2024, from [Link]
-
2-ETHYL-4-METHYLTHIAZOLE. (n.d.). FEMA. Retrieved February 13, 2024, from [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). MDPI. Retrieved February 13, 2024, from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]
-
2,4-Dimethylthiazole. (n.d.). Organic Syntheses Procedure. Retrieved February 13, 2024, from [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). BEPLS. Retrieved February 13, 2024, from [Link]
-
Ethyl 2-methylthiazole-4-carboxylate. (n.d.). LookChem. Retrieved February 13, 2024, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
Technical Guide: Removing Unreacted Thioamide from Thiazole Reaction Mixtures
Topic: Purification Strategies for Hantzsch Thiazole Synthesis Content Type: Technical Support Center (Troubleshooting & Protocols) Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Introduction: The "Sticky" Thioamide Problem
In the Hantzsch thiazole synthesis, a common strategy to ensure complete consumption of the often lachrymatory or unstable
Thioamides are problematic because:
-
Solubility Overlap: They often share similar solubility profiles with the thiazole product in organic solvents.
-
Chromatographic Interference: They are highly polar and can "streak" on silica gel, co-eluting with your product.
-
Catalyst Poisoning: The sulfur atom is a potent ligand for transition metals (Pd, Ni, Cu), interfering with downstream cross-coupling reactions (e.g., Suzuki-Miyaura).
This guide outlines three distinct protocols to eliminate this impurity, ranked from standard workup modifications to advanced scavenging techniques.
Method 1: The Physicochemical Switch (Acid-Base Extraction)
Best For: Simple thiazoles, large-scale reactions (>1g), and compounds stable to aqueous acid.
The Science
The separation relies on the basicity difference between the product and the impurity.
-
Thiazoles: Weakly basic (pKa of conjugate acid
2.5).[1] They can be protonated by strong aqueous acids (pH < 2) to become water-soluble salts. -
Thioamides: Generally neutral or very weakly acidic (pKa > 12). They remain neutral at low pH and stay in the organic layer.
Workflow Diagram
Figure 1: Selective protonation strategy for separating basic thiazoles from neutral thioamides.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude residue in ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acid Extraction: Extract the organic layer twice with 1M HCl .
-
Checkpoint: Check the pH of the aqueous layer.[2] It must be < 2 to ensure the thiazole is fully protonated.
-
-
Separation: The thiazole is now in the aqueous layer (as the hydrochloride salt). The unreacted thioamide remains in the organic layer.
-
Organic Wash: Wash the combined aqueous acidic layers once with fresh DCM to remove any entrained neutral organic matter.
-
Basification: Carefully add solid Na₂CO₃ or 4M NaOH to the aqueous layer while stirring until pH > 9. The thiazole will precipitate or oil out.[3]
-
Re-extraction: Extract the now-basic aqueous mixture with DCM (3x). Dry over Na₂SO₄ and concentrate.
Method 2: Chemical Scavenging (The "Smart" Cleanup)
Best For: Acid-sensitive substrates, small-scale parallel synthesis, or when the thiazole is not basic enough for extraction (e.g., presence of EWGs like -NO₂ or -CF₃).
The Science
Thioamides are nucleophilic at the sulfur atom. By adding a solid-supported electrophile (scavenger resin), the thioamide attacks the resin, forming a covalent bond. The impurity is then removed by simple filtration.[4]
Recommended Resins:
-
Merrifield Resin: (Chloromethyl polystyrene) - Cost-effective.
- -Bromo Ester Resin: Highly reactive toward thioamides.
Workflow Diagram
Figure 2: Covalent sequestration of thioamide impurities using electrophilic resins.
Step-by-Step Protocol
-
Calculate Loading: Determine the excess equivalents of thioamide used (e.g., 0.5 mmol excess). Use 2–3 equivalents of resin relative to the excess thioamide.
-
Incubation: Add the crude mixture (dissolved in THF or DMF) to the resin.
-
Activation (Optional but Recommended): Add a catalytic amount of Sodium Iodide (NaI). This converts the resin chloride to a more reactive iodide in situ (Finkelstein condition).
-
Heat: Shake or stir at 40–50°C for 2–4 hours. The thioamide sulfur attacks the alkyl halide on the resin.
-
Filtration: Filter the mixture through a fritted funnel or Celite pad.
-
Rinse: Wash the resin with THF. The filtrate contains your product; the thioamide remains bound to the beads.
Method 3: Chromatography Optimization
Best For: Final purification when other methods yield 90-95% purity.
Thioamides often streak on silica due to their tautomeric nature (thioamide
| Parameter | Recommendation | Reason |
| Stationary Phase | C18 (Reverse Phase) | Thioamides are polar; C18 often provides better resolution than silica for these substrates. |
| Mobile Phase Modifier | 0.1% Formic Acid | Protonating the system suppresses tautomerization, sharpening the peaks. |
| TLC Visualization | PdCl₂ Stain | Thioamides stain instantly dark brown/black with Palladium Chloride (due to S-Pd binding), differentiating them from thiazoles. |
Troubleshooting & FAQs
Q: My thiazole didn't extract into the acid layer (Method 1). Why? A: Your thiazole might have strong electron-withdrawing groups (e.g., nitriles, esters, or trifluoromethyl groups) attached to the ring. These reduce the basicity of the nitrogen, dropping the pKa below 1.0.
-
Fix: Use Method 2 (Scavenging) or use a much stronger acid (e.g., 3M H₂SO₄), though this risks decomposing your product.
Q: I used a scavenger resin, but the thioamide is still there. A: The reaction between the thioamide and the resin (S-alkylation) can be slow at room temperature.
-
Fix: Increase temperature to 50°C and add NaI (0.1 eq) . The iodide acts as a nucleophilic catalyst, displacing the resin chloride first, making it more susceptible to attack by the thioamide.
Q: Can I use oxidants to remove the thioamide? A: Technically, yes. Treating the mixture with H₂O₂ can convert the thioamide to an amide (which is much more polar and easier to separate).
-
Warning: This is risky. Thiazoles are resistant to oxidation, but if you have other sensitive functional groups (alkenes, sulfides), they will oxidize. We recommend Method 1 or 2 over oxidation.
Q: How do I visualize the impurity on TLC? UV isn't clear. A: Thioamides absorb UV, but often overlap with the product. Use Palladium Chloride (PdCl₂) stain. The thioamide will turn a distinct black/brown color immediately due to the formation of a Palladium-Sulfur complex, while the thiazole usually stains slower or lighter.
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link
- Basicity of Thiazoles: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
-
Resin Scavenging Principles: Marsh, A., et al. (1997). "High-throughput solid-phase synthesis: A scavenger resin strategy for the removal of excess reactants". Tetrahedron Letters, 38(10), 1747-1750. Link
-
Thioamide Properties: Wiberg, K. B., & Rush, D. J. (2005). "Thioamides: Structure and Basicity". Journal of Organic Chemistry, 70(20), 7994–8002. Link
Sources
Optimizing solvent selection for thiazole ester crystallization
Current Status: Operational | Topic: Solvent Selection & Optimization | Access Level: Technical
Welcome to the Technical Support Hub
Subject: Optimization of Solvent Systems for Thiazole Ester Crystallization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
This guide addresses the specific physicochemical challenges of crystallizing thiazole esters. These compounds present a "dual-threat" profile: the thiazole ring introduces basicity and polymorphism risks, while the ester moiety creates susceptibility to hydrolysis and "oiling out" (Liquid-Liquid Phase Separation, LLPS).
The following modules provide self-validating protocols to optimize yield, purity, and form control.
Module 1: Solvent Selection Strategy
Objective: Select a solvent system that balances solubility, stability, and crystal growth kinetics.[1]
Thiazole esters typically exhibit moderate polarity. A common error is selecting a solvent solely based on solubility power (e.g., DCM or Methanol), which often leads to rapid precipitation of amorphous material or solvates.
The Polarity-Functionality Matrix
Use this logic flow to determine your starting solvent system.
Figure 1: Decision logic for initial solvent screening based on solubility and chemical stability risks.
Recommended Solvent Systems
| Solvent Class | Examples | Pros for Thiazole Esters | Cons / Risks |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc) | "Like dissolves like" (ester moiety); moderate boiling point; low toxicity. | Can transesterify if heated with strong acids/bases. |
| Alcohols | Ethanol (EtOH), 2-Propanol (IPA) | Good H-bond donor for thiazole nitrogen; generally GRAS. | Hydrolysis risk ; high solubility may require water anti-solvent. |
| Ethers | MTBE, THF | Good for intermediate polarity; MTBE resists peroxide formation better than others. | THF often forms solvates; MTBE has low boiling point (limits |
| Hydrocarbons | Heptane, Toluene | Excellent anti-solvents; Toluene allows high-temp dissolution. | Poor solubility for polar thiazoles; oiling out risk if added too fast. |
Technical Insight: Avoid Chlorinated Solvents (DCM/CHCl3) for final crystallization. While they dissolve thiazoles well, they form weak C-H...N hydrogen bonds that often trap solvent in the lattice (solvates) or lead to rapid evaporation and amorphous films [1].
Module 2: Troubleshooting "Oiling Out" (LLPS)
Issue: The solution becomes cloudy/milky, and liquid droplets form instead of crystals. Diagnosis: Liquid-Liquid Phase Separation (LLPS).[2][3] This occurs when the Metastable Zone Width (MSZW) is crossed into a region where a second liquid phase is more stable than the solid phase [2][3].
Mechanism & Correction
Oiling out is frequently caused by impurities lowering the melting point of the solid, or simply by the system temperature being higher than the depressed melting point of the solute in the solvent mixture [4].[4][5]
Protocol: The "Seeding in the Gap" Method
-
Determine Saturation Temperature (
): The temperature at which your solid completely dissolves. -
Determine Oiling Out Temperature (
): Cool the unseeded solution and note when droplets appear. -
The Fix: You must seed the solution between these two temperatures.
Figure 2: Workflow to bypass Liquid-Liquid Phase Separation (LLPS) by seeding within the metastable zone.
Critical Tip: If oiling out persists even with seeding, switch to a solvent system with a higher boiling point or add the anti-solvent slower to prevent local supersaturation spikes [5].
Module 3: Polymorphism & Chemical Stability
1. Controlling Polymorphs
Thiazole derivatives are prone to polymorphism due to the flexibility of the ring substituents and the H-bond accepting capability of the nitrogen [6].
-
Kinetic Form: Often obtained by rapid cooling or anti-solvent crash (e.g., adding Heptane to EtOAc quickly). High energy, lower melting point.
-
Thermodynamic Form: Obtained by slow cooling or slurry aging (Ostwald Ripening).
-
Protocol: If you observe mixed melting points, perform a Slurry Conversion . Suspend the material in a solvent with low solubility (e.g., IPA/Water 1:1) and stir at 50°C for 24 hours. This drives the conversion to the most stable polymorph [7].
2. Preventing Ester Hydrolysis
Thiazole esters can hydrolyze to the acid form, especially if the thiazole ring activates the ester carbonyl.
-
Risk Factor: Using Methanol/Ethanol with trace water, especially if the solution is basic (common if the thiazole was synthesized via Hantzsch synthesis and not neutralized) [8].
-
Mitigation:
-
Use Isopropyl Acetate (IPAc) instead of Ethyl Acetate (less hygroscopic, more stable).
-
If using alcohols, ensure water content is <0.5% (Karl Fischer titration).
-
Avoid heating >60°C for prolonged periods in protic solvents [9].
-
Frequently Asked Questions (FAQ)
Q: My thiazole ester crystallizes as fine needles that clog the filter. How do I fix this? A: Needle habit is common in thiazoles due to rapid growth along one axis. To fix:
-
Change Solvent: Switch from a polar solvent (EtOH) to a less polar one (Toluene/EtOAc). Polarity affects face-specific growth rates [10].
-
Temperature Cycling: Cycle the temperature of the slurry (e.g., heat to 50°C, cool to 20°C, repeat 3x). This dissolves fine needles (fines destruction) and deposits mass onto larger crystals.
Q: I see a "gum" forming at the bottom of the flask. A: This is the classic "oiling out" described in Module 2. Do not cool further—it will only harden into a glass. Re-heat until dissolved, add 1-2% seed crystals at a higher temperature, and cool very slowly (e.g., 5°C/hour).
Q: Can I use water as an anti-solvent? A: Only if your ester is hydrolytically stable and your product is highly insoluble in water. If you use water, keep the temperature low (<5°C) and filter immediately. For labile esters, use Heptane or Methyl tert-butyl ether (MTBE) as the anti-solvent.
References
-
Reichardt, C. (2003).[6] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[6] Link
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Link
-
Veverka, M., et al. (2019). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries. MDPI Processes. Link
-
KiloMentor. (2017).[5] The Problem of Oiling Out in Chemical Process Development. Link
-
University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Link
-
Kitamura, M. (2002). Controlling factor of polymorphism in crystallization process. Journal of Crystal Growth. Link
-
Pharmalego. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Link
-
Panda, S.S., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein J. Org. Chem. Link
-
Radhakrishnamurti, P.S. (1962). Solvent influences in the alkaline hydrolysis of esters. Indian Academy of Sciences. Link
-
University of Galway. (n.d.). Control of polymorphism, crystal size and habit in pharmaceuticals. Link
Sources
Technical Support Center: Minimizing Side Reactions in Methyl Bromopyruvate Cyclization
Welcome to the technical support center for methyl bromopyruvate cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions and effectively troubleshoot common side reactions. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes, improve yields, and ensure the purity of your target heterocyclic compounds.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during methyl bromopyruvate cyclizations.
Q1: My reaction is giving a very low yield of the desired cyclized product. What are the most likely causes?
A low yield can be attributed to several factors. Primarily, suboptimal reaction conditions such as incorrect temperature, reaction time, or reactant concentrations can hinder the desired transformation.[1] The purity of your starting materials and solvents is also critical; impurities can lead to competing side reactions.[1] Furthermore, many of these reactions are sensitive to atmospheric moisture and oxygen, which can degrade reagents or catalyze unwanted pathways.
Q2: I am observing a significant amount of a higher molecular weight byproduct. What could this be?
A common side product with a higher molecular weight than the expected product is often a dimer or oligomer. This occurs when two molecules of your starting material react with each other (intermolecularly) instead of the desired intramolecular cyclization.[2][3] This is particularly prevalent at higher concentrations.
Q3: The purification of my crude product is very difficult, with multiple spots of similar polarity on my TLC plate. How can I simplify my product mixture?
A complex product mixture suggests that multiple side reactions are occurring simultaneously. To address this, a systematic optimization of your reaction conditions is necessary. This could involve changing the base, solvent, or temperature to favor the desired reaction pathway. A thorough understanding of the potential side reactions will aid in designing these optimization experiments.
Q4: Can the choice of base significantly impact the outcome of the cyclization?
Absolutely. The base plays a crucial role in deprotonating the nucleophile to initiate the cyclization. However, a base that is too strong or sterically unhindered can lead to side reactions such as elimination or the formation of undesired enolates. The selection of the appropriate base is a critical parameter to optimize for any given substrate.
In-Depth Troubleshooting Guide
This section provides a more detailed analysis of specific side reactions, their mechanistic origins, and proven strategies for their mitigation.
Issue 1: Dimerization and Polymerization
One of the most frequent challenges in methyl bromopyruvate cyclizations is the competition between the desired intramolecular reaction and intermolecular side reactions, leading to the formation of dimers and polymers.
Probable Causes:
-
High Concentration: At higher concentrations, the probability of two reactant molecules encountering each other increases, favoring intermolecular reactions.[4]
-
Slow Intramolecular Cyclization: If the intramolecular cyclization step is slow due to steric hindrance or an unfavorable ring size, the intermolecular reaction can become the dominant pathway. Generally, the formation of 5- and 6-membered rings is favored.[4][5]
-
Reactive Intermediates: The formation of highly reactive intermediates can lead to uncontrolled polymerization.
Troubleshooting Strategies:
| Strategy | Principle | Experimental Protocol |
| High Dilution | Favors intramolecular over intermolecular reactions by reducing the probability of intermolecular collisions.[3] | Protocol: 1. Dissolve the substrate in a large volume of an appropriate solvent (e.g., 0.01 M concentration).2. Slowly add the base or methyl bromopyruvate solution dropwise to the reaction mixture over an extended period (e.g., 4-8 hours) using a syringe pump.3. Maintain vigorous stirring throughout the addition to ensure rapid mixing. |
| Choice of Base | A bulky, non-nucleophilic base can minimize side reactions involving the base itself. | Use sterically hindered bases like 2,6-lutidine or proton sponge. |
| Temperature Control | Lowering the temperature can sometimes slow down the rate of the undesired intermolecular reaction more than the intramolecular one. | Run the reaction at 0 °C or even lower temperatures and monitor the progress by TLC or LC-MS. |
Reaction Pathway: Intramolecular vs. Intermolecular
Caption: Simplified mechanism of a Friedel-Crafts-type side reaction.
Issue 4: Gabriel-Type Side Reactions
If the nucleophile is a primary amine, after the initial alkylation, the remaining N-H proton can be acidic enough to be removed by a base, leading to side reactions at the newly formed secondary amine center. This is analogous to side reactions seen in the Gabriel synthesis of primary amines. [6] Probable Causes:
-
Strong Base: Use of a strong base that can deprotonate the secondary amine.
-
Excess Alkylating Agent: The presence of excess methyl bromopyruvate can lead to double alkylation.
Troubleshooting Strategies:
| Strategy | Principle | Experimental Protocol |
| Stoichiometry Control | Use a slight excess of the amine substrate relative to methyl bromopyruvate to ensure the complete consumption of the alkylating agent. | Carefully control the stoichiometry of the reagents, using no more than 1 equivalent of methyl bromopyruvate. |
| Choice of Base | Use a milder base that is selective for the primary amine deprotonation. | Bases like sodium bicarbonate or triethylamine may be suitable. |
Purification Protocols
The successful isolation of the desired product often depends on an effective purification strategy.
General Purification Workflow
Caption: A general workflow for the purification of cyclization products.
1. Aqueous Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine to remove residual water.
2. Column Chromatography:
-
This is often the most effective method for separating the desired product from closely related side products.
-
A systematic evaluation of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to achieve optimal separation.
3. Crystallization:
-
If the product is a solid, crystallization can be a highly effective method for obtaining high-purity material.
-
Screen various solvents or solvent mixtures to find suitable conditions for crystallization.
References
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
- Hantzsch Thiazole Synthesis. SynArchive.
- Thiazole synthesis. Organic Chemistry Portal.
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues. Academia.edu.
- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Rel
- Reinvestigation of a modified Hantzsch thiazole synthesis. Academia.edu.
- Hantzsch thiazole synthesis - labor
- Efficient Synthesis of Functionalized Thiazoles from Acid Chlorides, Tetramethylthiourea, Ethyl Bromopyruvate, and Ammonium Thiocyanate.
- What are intermolecular and intramolecular reactions?. Quora.
- Intramolecular vs. Intermolecular Reaction.
- Synthesis of N-Heterocycles. Organic Chemistry Portal.
- Heterocyclic Chemistry.
- Special Issue : Cyclization Reactions in the Synthesis of Heterocyclic Compounds. MDPI.
- Friedel–Crafts Acyl
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC.
- How To Run A Reaction: Purification. University of Rochester Department of Chemistry.
- Gabriel synthesis. Wikipedia.
- Intermolecular vs intramolecular reactions. YouTube.
- Ring closure via intramolecular nucleophilic substitution or intermolecular dimerization: which is favoured?. Chemistry Stack Exchange.
- Heterocyclic Compounds.
- Experiment 1: Friedel-Crafts Acyl
- Friedel-Crafts Reactions for Biomolecular Chemistry. ChemRxiv.
- Synthesis of Nitrogen-Containing Heterocycles through Catalytic Dehydrative Cyclization Reactions.
- Friedel-Crafts Acyl
- Satur
- Heterocyclic Chemistry: Your Essential Exam Che
- Gabriel Synthesis. YouTube.
- The Gabriel Synthesis. Master Organic Chemistry.
- Methyl bromopyruv
- Inhibition of Free Radical Polymeriz
- Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. PMC.
- Enhancing anticancer effects, decreasing risks and solving practical problems facing 3-bromopyruvate in clinical oncology: 10 years of research experience. PMC.
- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. PMC.
- Gabriel Synthesis. Chemistry LibreTexts.
- Intermolecular vs intramolecular bonds effects on solution. Reddit.
- 3-Bromopyruvate as a potential pharmaceutical in the light of experimental d
- Reprogramming the Cyclization of the Sesquiterpene Synthase BcBOT2 Using 2,3‐Z‐Configured FPP Deriv
- Methyl bromopyruv
- Methyl bromopyruv
- Methyl bromopyruv
- Methyl bromopyruvate, technica | 16491-5ML | SIGMA-ALDRICH | SLS.
Sources
Separation of thiazole regioisomers in synthesis
Topic: Separation and Identification of Thiazole Regioisomers Audience: Medicinal Chemists, Process Chemists, and Chromatographers
Welcome to the Thiazole Synthesis Support Hub
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Core Directive: To provide actionable, high-level troubleshooting for the isolation of specific thiazole regioisomers, specifically addressing the challenges inherent in Hantzsch cyclization and C-H functionalization.
Module 1: Diagnostic Triage – "Do I have a mixture?"
Before attempting separation, you must confirm the identity of your isomers. In thiazole synthesis (particularly the Hantzsch method), the primary ambiguity often lies between the 2,4-disubstituted (Target) and 2,5-disubstituted (Isomer) forms, or the formation of 2-imino-2,3-dihydrothiazoles under acidic conditions.
The NMR Fingerprint Test
Proton NMR (
Technical Insight: The C4 position is adjacent to the electronegative Nitrogen, while the C5 position is adjacent to Sulfur. Consequently, a proton at C4 is significantly deshielded (downfield) compared to a proton at C5.
| Feature | 2,4-Disubstituted Thiazole (Target) | 2,5-Disubstituted Thiazole (Isomer) | 2-Unsubstituted Thiazole |
| Proton Location | C5-H (Adjacent to Sulfur) | C4-H (Adjacent to Nitrogen) | C2-H (Between N and S) |
| Typical Shift ( | 6.8 – 7.6 ppm (Singlet) | 7.5 – 8.2 ppm (Singlet) | 8.8 – 9.2 ppm |
| Key Characteristic | Often appears as a sharp singlet, typically the most upfield aromatic signal. | Downfield shift due to proximity to Nitrogen ( | Extremely deshielded; often diagnostic of failed substitution at C2. |
| Coupling ( | If C2 is H: | If C2 is H: | Large |
Critical Check: If your reaction mixture shows two singlets in the aromatic region (e.g.,
7.1 and7.8), you likely have a mixture of 2,4- and 2,5-isomers.
Visualizing the Triage Workflow
The following decision tree outlines the logical steps for identifying and separating your mixture.
Figure 1: Diagnostic decision tree for initial analysis of crude thiazole reaction mixtures.
Module 2: Separation Protocols
Standard Hexane/Ethyl Acetate gradients often fail to separate thiazole regioisomers because the polarity difference is subtle. The dipole moments of 2,4- and 2,5-isomers are similar, leading to co-elution.
Protocol A: The "Toluene Effect" (Normal Phase)
Best for: Separating closely eluting regioisomers on Silica Gel.
Mechanism: Thiazoles are electron-deficient aromatics. Toluene, being an electron-rich solvent, engages in
Step-by-Step Methodology:
-
TLC Screening: Prepare a mobile phase of Toluene:Ethyl Acetate (4:1) .
-
Note: Do not use Hexane.[1]
-
-
Equilibration: Flush the silica column with 100% Toluene.
-
Loading: Dissolve crude material in minimum Toluene (or DCM if solubility is poor).
-
Elution Gradient:
-
0–5 min: 100% Toluene (Elutes non-polar impurities).
-
5–20 min: Gradient to 90% Toluene / 10% EtOAc.
-
20–40 min: Gradient to 70% Toluene / 30% EtOAc.
-
-
Observation: The 2,5-isomer (often less polar) typically elutes first, followed by the 2,4-isomer.
Protocol B: pH-Modified Reverse Phase (Prep-HPLC)
Best for: Aminothiazoles (Hantzsch products) that streak on silica.
Mechanism: Aminothiazoles are basic (
Step-by-Step Methodology:
-
Column Selection: C18 (ODS) column, 5
m particle size.[2] -
Buffer Preparation:
-
Gradient:
-
Mobile Phase A: Water (pH 10 buffer).
-
Mobile Phase B: Acetonitrile.
-
Run 5% B to 95% B over 20 minutes.
-
Module 3: Root Cause Analysis (Prevention)
Why did you get a mixture? Understanding the mechanism allows you to prevent isomer formation in the next batch.
Common Pitfall: The "Acidic Shift"
In the Hantzsch synthesis, the condensation of
Corrective Action:
-
Buffer the Reaction: Add 1.0–1.2 equivalents of Sodium Acetate or Sodium Carbonate to the reaction mixture. This neutralizes the hydrohalic acid byproduct, preventing acid-catalyzed isomerization or degradation.
-
Temperature Control: High temperatures (>80°C) favor the thermodynamic mixture. Try running the cyclization at Room Temperature or 40°C in Ethanol.
Visualizing the Hantzsch Selectivity
Figure 2: Mechanistic divergence in Hantzsch synthesis. Acid scavenging favors the kinetic 2,4-product.
Frequently Asked Questions (FAQ)
Q: My product is an oil and won't crystallize. Is it impure? A: Not necessarily. Thiazoles with alkyl chains are often "greasy" oils. However, if NMR shows high purity (>95%), try trituration . Dissolve the oil in a minimum amount of diethyl ether and add pentane dropwise until cloudy. Store at -20°C overnight.
Q: I see a spot on TLC that doesn't move in 50% EtOAc/Hexane. What is it?
A: This is likely the hydrobromide salt of your thiazole (if you didn't do a basic workup) or the unreacted thiourea. Perform a mini-workup: shake a small aliquot of your reaction mixture with saturated
Q: Can I use Chiral HPLC for regioisomers? A: While Chiralpak columns are designed for enantiomers, their specific cavity shapes can sometimes separate structural isomers (regioisomers) that are achiral. However, this is a method of last resort. Stick to Toluene-based normal phase or C18 reverse phase first.
References
-
Bramley, S. E., et al. (1987).[3][4] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643.[3][4]
-
Potewar, T. M., et al. (2025). "Synthesis and Solvatochromism of New Thiazole Derivatives." PMC/NIH. (Demonstrates Toluene/EtOAc systems).
-
Metwally, K., et al. (2012). "Synthesis and anticancer activity of some new thiazole derivatives." European Journal of Medicinal Chemistry. (Provides NMR data for C4 vs C5 shifts).
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for Heterocyclic NMR shifts).
Sources
- 1. Thiazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of Methyl 2-ethylthiazole-4-carboxylate
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone analytical technique, providing profound insights into molecular architecture. This guide offers a comprehensive analysis of the 1H NMR spectrum of Methyl 2-ethylthiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. By comparing its spectral features with those of structurally related analogs, we aim to provide researchers with a robust framework for interpreting the spectra of substituted thiazole derivatives.
The Fundamental Principles of 1H NMR Spectroscopy
1H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as protons, behave like tiny magnets.[1] When placed in an external magnetic field, these nuclei can align with or against the field, resulting in two distinct energy states. The absorption of electromagnetic radiation of a specific frequency, known as the resonance frequency, can induce a transition between these states.[1][2]
The precise resonance frequency of a proton is exquisitely sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) .[3][4] Electron-withdrawing groups deshield a proton, causing it to resonate at a higher frequency (downfield), while electron-donating groups shield it, shifting the resonance to a lower frequency (upfield).[4][5] Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).[2][5][6]
Further structural information is gleaned from three key aspects of the spectrum:
-
Integration: The area under a signal is proportional to the number of protons giving rise to that signal.[3]
-
Multiplicity (Splitting Pattern): The interaction between the magnetic fields of non-equivalent protons on adjacent carbons causes signals to split into multiple peaks.[3] This phenomenon, known as spin-spin coupling, follows the n+1 rule, where 'n' is the number of equivalent neighboring protons.[6]
-
Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the dihedral angle between the coupled protons and the nature of the chemical bonds separating them.[7][8]
Analysis of the 1H NMR Spectrum of Methyl 2-ethylthiazole-4-carboxylate
The 1H NMR spectrum of Methyl 2-ethylthiazole-4-carboxylate is predicted to exhibit four distinct signals, corresponding to the four sets of non-equivalent protons in the molecule. The expected chemical shifts, multiplicities, and integrations are detailed below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 (thiazole ring) | ~8.0-8.5 | Singlet (s) | 1H |
| -OCH3 (methyl ester) | ~3.9 | Singlet (s) | 3H |
| -CH2- (ethyl group) | ~3.1 | Quartet (q) | 2H |
| -CH3 (ethyl group) | ~1.4 | Triplet (t) | 3H |
Justification of Assignments:
-
H-5 Proton: The proton attached to the thiazole ring is expected to be the most deshielded due to the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms, as well as the ester group.[9] Its signal is therefore predicted to appear furthest downfield as a singlet, as it has no neighboring protons to couple with.
-
Methyl Ester Protons (-OCH3): The protons of the methyl ester group are deshielded by the adjacent oxygen atom and will appear as a singlet.[10] Their chemical shift is anticipated to be around 3.9 ppm.
-
Ethyl Group Protons (-CH2CH3): The methylene (-CH2-) protons are adjacent to the electron-withdrawing thiazole ring, leading to a downfield shift. This signal will appear as a quartet due to coupling with the three neighboring methyl protons (n+1 = 3+1 = 4). The terminal methyl (-CH3) protons are further from the ring and thus more shielded. Their signal will be a triplet due to coupling with the two adjacent methylene protons (n+1 = 2+1 = 3).
Comparative Spectral Analysis
To contextualize the spectrum of Methyl 2-ethylthiazole-4-carboxylate, it is instructive to compare it with the spectra of related molecules.
Methyl 2-methylthiazole-4-carboxylate
Replacing the ethyl group at the 2-position with a methyl group simplifies the spectrum. The quartet and triplet of the ethyl group are replaced by a single singlet for the methyl protons.
| Compound | H-5 (ppm) | -OCH3 (ppm) | -CH3 (ring, ppm) |
| Methyl 2-methylthiazole-4-carboxylate | ~8.1 | ~3.9 | ~2.7 |
Source: Predicted values based on typical chemical shift ranges.
Ethyl 2-ethylthiazole-4-carboxylate
Changing the methyl ester to an ethyl ester introduces an additional ethyl group signal.
| Compound | H-5 (ppm) | -OCH2CH3 (ester, ppm) | -CH2CH3 (ring, ppm) |
| Ethyl 2-ethylthiazole-4-carboxylate | ~8.0 | Quartet (~4.4), Triplet (~1.4) | Quartet (~3.1), Triplet (~1.4) |
Source: Predicted values based on typical chemical shift ranges.
2-Ethyl-4-methylthiazole
Removing the ester group at the 4-position and replacing it with a methyl group significantly alters the chemical shift of the ring proton.
| Compound | H-5 (ppm) | -CH2CH3 (ring, ppm) | -CH3 (ring, ppm) |
| 2-Ethyl-4-methylthiazole | ~6.9 | Quartet (~2.9), Triplet (~1.3) | Singlet (~2.4) |
Source: Spectral data available from chemical suppliers.[11][12]
This comparison highlights the significant influence of substituents on the chemical shifts of protons in the thiazole ring system. The electron-withdrawing ester group at the 4-position in Methyl 2-ethylthiazole-4-carboxylate causes a substantial downfield shift of the H-5 proton compared to 2-Ethyl-4-methylthiazole.
Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum
The following provides a generalized procedure for obtaining a high-quality 1H NMR spectrum.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the sample (Methyl 2-ethylthiazole-4-carboxylate). b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial. The choice of solvent is critical as its residual proton signals should not overlap with sample signals. c. Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[6][13] d. Transfer the solution to a clean NMR tube.
2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift. c. Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for obtaining sharp, well-resolved peaks. d. Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. e. Acquire the free induction decay (FID) signal.
3. Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0 ppm. d. Integrate the signals to determine the relative number of protons for each peak. e. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Visualizing the Analysis
To aid in the understanding of the spectral interpretation, the following diagrams illustrate the molecular structure and the workflow of the analysis.
Caption: Workflow for 1H NMR Spectrum Analysis
Conclusion
The 1H NMR spectrum of Methyl 2-ethylthiazole-4-carboxylate provides a clear and interpretable fingerprint of its molecular structure. By systematically analyzing the chemical shifts, integration, and splitting patterns, and by comparing these features to those of related compounds, researchers can confidently assign the proton signals and confirm the compound's identity. This guide serves as a practical resource for scientists and professionals in the field of drug development and organic chemistry, enabling them to leverage the full power of 1H NMR spectroscopy for structural elucidation.
References
-
Interpreting 1H NMR Spectra. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
1H NMR Chemical Shifts. (2022, March 9). Oregon State University. Retrieved from [Link]
-
1H NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]
-
Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
-
Brown, W. P. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Doc Brown's Chemistry. Retrieved from [Link]
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Retrieved from [Link]
-
12.04 1H NMR Chemical Shifts. (n.d.). OrganicChemGuide. Retrieved from [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved from [Link]
-
14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025, December 9). Chemistry LibreTexts. Retrieved from [Link]
-
5.6: Spin-Spin Coupling. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY MODULE No. 15: Spin-Spin Coupling. (n.d.). e-PG Pathshala. Retrieved from [Link]
-
2-Ethyl-4-methyl thiazole. (n.d.). PubChem. Retrieved from [Link]
Sources
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- 3. Interpreting | OpenOChem Learn [learn.openochem.org]
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- 6. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 13. chem.libretexts.org [chem.libretexts.org]
13C NMR Chemical Shift Guide: Thiazole-4-Carboxylate Ring
This guide provides an in-depth technical analysis of the 13C NMR chemical shifts for the thiazole-4-carboxylate ring , a critical pharmacophore in drug discovery (e.g., Febuxostat, antibiotics).
Designed for medicinal chemists and structural biologists, this document moves beyond standard spectral lists to explain the electronic causality of the signals, compares the product against its common regioisomeric "alternative" (thiazole-5-carboxylate), and provides a self-validating experimental protocol.
Technical Analysis & Comparative Identification
Executive Summary & Mechanistic Insight
The thiazole-4-carboxylate moiety presents a distinct 13C NMR signature governed by the push-pull electronics of the sulfur lone pair (donor) and the C=N bond (acceptor).[1] Correct assignment is often complicated by the formation of the thermodynamic thiazole-5-carboxylate regioisomer during Hantzsch thiazole synthesis.[1]
The Core Distinction: In a 4-carboxylate system, the ring proton resides at C5 . In the 5-carboxylate isomer, the ring proton resides at C4 . Due to the electronegativity of the adjacent nitrogen, C4 is significantly deshielded relative to C5 . This shift difference is the primary "fingerprint" for structural validation.
Electronic Environment Map
-
C2 (N=C-S): Most deshielded ring carbon (between N and S). Highly sensitive to substituents.[1]
-
C4 (Quaternary): Shielded relative to C2 but deshielded by the ester carbonyl.
-
C5 (Methine): The most shielded ring carbon (unless substituted), benefiting from sulfur's electron donation.
Comparative Analysis: 4-Carboxylate vs. 5-Carboxylate
This section objectively compares the spectral performance of the target structure against its primary alternative (the 5-isomer) to prevent misidentification.
Table 1: Characteristic Chemical Shift Ranges (DMSO-d6)
| Carbon Position | Thiazole-4-Carboxylate (Target) | Thiazole-5-Carboxylate (Alternative) | ** mechanistic Driver** |
| C2 | 160 – 172 ppm | 160 – 175 ppm | Deshielded by N and S. High shift indicates amino/oxo substitution.[1] |
| C4 | 140 – 148 ppm (Quaternary) | 145 – 158 ppm (Methine) | CRITICAL: C4 is a quaternary C in the 4-ester, but a CH in the 5-ester. |
| C5 | 120 – 130 ppm (Methine) | 115 – 135 ppm (Quaternary) | CRITICAL: C5 is a CH in the 4-ester.[1] It is typically upfield of the C4-H signal in the 5-ester. |
| C=O[1] (Ester) | 160 – 164 ppm | 160 – 164 ppm | Conjugation with the ring lowers the shift slightly compared to aliphatic esters. |
Decision Logic for Isomer Assignment
The following Graphviz diagram visualizes the logic flow for distinguishing these isomers using 1D 13C and HSQC data.
Figure 1: Decision tree for distinguishing thiazole-4-carboxylate from thiazole-5-carboxylate using HSQC correlations.
Detailed Chemical Shift Data & Substituent Effects
The chemical shifts of the thiazole-4-carboxylate ring are heavily influenced by the substituent at the C2 position .[1]
Table 2: Substituent Effects on Thiazole-4-Carboxylate (DMSO-d6)
| C2 Substituent | C2 Shift (ppm) | C4 Shift (ppm) | C5 Shift (ppm) | C=O Shift (ppm) | Notes |
| -H (Unsubstituted) | ~154.0 | ~147.0 | ~128.0 | ~161.0 | Baseline reference.[1] |
| -CH3 (Methyl) | ~166.0 | ~146.5 | ~127.5 | ~161.5 | Weak induction; C2 deshielded by alpha-effect.[1] |
| -NH2 (Amino) | 168 – 170 | ~148.5 | 104 – 110 | ~162.0 | Strong Resonance: Amino lone pair donates into ring, significantly shielding C5 (upfield shift). |
| -Ph (Phenyl) | ~167.0 | ~148.0 | ~125.0 | ~161.0 | Conjugation broadens aromatic region; C5 overlaps with phenyl signals.[1] |
| -NH-N=C... (Hydrazone) | ~169.0 | ~149.0 | ~108 – 112 | ~163.0 | Common in antibiotic scaffolds; C5 remains shielded.[1] |
ngcontent-ng-c747876706="" class="ng-star-inserted">Analyst Note: When C2 is substituted with an electron-donating group (like -NH2), the C5 signal shifts dramatically upfield (to ~105 ppm) . Do not mistake this for an impurity or an alkene; it is a characteristic resonance feature of 2-aminothiazoles.
Validated Experimental Protocol
To ensure data integrity and reproducibility, follow this "Self-Validating" protocol. This method ensures that quaternary carbons (C2, C4, C=O) are sufficiently relaxed to appear with identifiable intensity.
Reagents & Equipment
-
Solvent: DMSO-d6 (Preferred over CDCl3 due to solubility and hydrogen bonding stabilization).[1]
-
Standard: TMS (Tetramethylsilane) internal reference (0.00 ppm).
-
Sample Mass: 30–50 mg (for optimal S/N ratio in < 1 hour).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 50 mg of the thiazole derivative in 0.6 mL DMSO-d6.
-
Validation Check: Ensure the solution is clear. If cloudy, filter through a cotton plug to prevent magnetic field inhomogeneity (broad peaks).
-
-
Acquisition Parameters (Bruker/Varian Standard):
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Spectral Width: 240 ppm (–10 to 230 ppm).
-
Relaxation Delay (D1): 2.0 - 3.0 seconds .[1]
-
Why? C2, C4, and C=O are quaternary. Short delays (<1s) will saturate these nuclei, causing them to disappear or have low integral accuracy.
-
-
Scans: 512 – 1024 scans.
-
-
Processing & Validation:
-
Line Broadening (LB): Apply 1.0 – 2.0 Hz.
-
Phasing: Manually phase the large solvent peak (DMSO septet ~39.5 ppm) first.
-
Validation Step (HMBC): Run a quick HMBC (Heteronuclear Multiple Bond Correlation).
-
Look for: Correlation between the Ester Alkyl protons (e.g., -OCH2-) and the Carbonyl Carbon.
-
Look for: Correlation between the Ring Proton (H5) and C4 (Quaternary). This confirms the 4-carboxylate connectivity.[1]
-
-
Protocol Visualization
Figure 2: Optimized workflow for acquiring high-confidence 13C NMR data for thiazoles.[1]
References
-
Structure Identification & Correction: Chinese Chemical Letters, 2014.[2] (Correction of 2-alkoxy-4-amino-thiazole-5-carboxamide structures).
-
Substituent Effects: Asian Journal of Chemistry, Vol 16, 2004. "13C-NMR Studies of Some Heterocyclically Substituted Chromones."
-
Thiazole Synthesis & Spectra: PLOS ONE, 2009. "Identification of 2-Aminothiazole-4-Carboxylate Derivatives."
-
Spectral Database: SpectraBase (Wiley).[1] "2-Amino-4-methylthiazole 13C NMR."
-
General NMR Interpretation: Chemistry LibreTexts. "Interpreting C-13 NMR Spectra."
Sources
Comparative Mass Spectrometry Profiling: Methyl 2-ethylthiazole-4-carboxylate vs. Structural Analogs
Executive Summary & Scientific Context
In drug development, thiazole moieties are ubiquitous pharmacophores, appearing in antineoplastic agents (e.g., Epothilones) and antivirals (e.g., Tiazofurin). Precise structural characterization of thiazole intermediates is critical during impurity profiling and metabolite identification.
This guide provides an in-depth fragmentation analysis of Methyl 2-ethylthiazole-4-carboxylate (MW 171.22 Da). Unlike generic spectral libraries, we focus on the mechanistic differentiation of this molecule from its isobaric isomer (Ethyl 2-methylthiazole-4-carboxylate) and its lower homolog (Methyl 2-methylthiazole-4-carboxylate).
Key Differentiator: The fragmentation pattern is governed by two competing pathways: the
Mechanistic Fragmentation Analysis
The electron ionization (EI) mass spectrum of Methyl 2-ethylthiazole-4-carboxylate is characterized by a distinct fragmentation tree initiated by the radical cation
Primary Fragmentation Channels
-
Ester
-Cleavage (Diagnostic Pathway A): The most favorable cleavage occurs at the carbonyl-oxygen bond of the ester.-
Transition:
(m/z 171) (m/z 140). -
Mechanism: Radical site initiation on the carbonyl oxygen leads to
-cleavage, expelling a methoxy radical ( ). This confirms the methyl ester functionality.
-
-
Carbonyl Elimination (Diagnostic Pathway B): Following the loss of the methoxy group, the resulting acylium ion typically ejects carbon monoxide (CO).
-
Transition: (m/z 140)
(m/z 112). -
Significance: The ion at m/z 112 represents the intact 2-ethylthiazole core.
-
-
Side-Chain Cleavage (Specificity Pathway): The C2-ethyl group introduces a specific fragmentation not seen in methyl-substituted analogs.
-
Transition:
(m/z 171) . -
Mechanism: Loss of a methyl radical from the terminal position of the ethyl chain. While less dominant than ester cleavage, this confirms the presence of an ethyl rather than a methyl substituent at C2.
-
Fragmentation Pathway Diagram
The following DOT diagram visualizes the causal relationships between the parent ion and its progeny fragments.
Caption: Figure 1. EI-MS Fragmentation tree of Methyl 2-ethylthiazole-4-carboxylate showing primary ester cleavage and secondary side-chain losses.
Comparative Performance: Target vs. Alternatives
To validate the identity of the target molecule, one must rule out its structural isomers. The table below compares the Target (Methyl 2-ethyl...) against its Isobaric Isomer (Ethyl 2-methyl...) and its Homolog.
Table 1: Diagnostic Ion Comparison
| Feature | Target Molecule (Methyl 2-ethylthiazole-4-carboxylate) | Isobaric Isomer (Ethyl 2-methylthiazole-4-carboxylate) | Homolog (Methyl 2-methylthiazole-4-carboxylate) |
| Molecular Weight | 171.22 Da | 171.22 Da | 157.19 Da |
| Parent Ion ( | m/z 171 | m/z 171 | m/z 157 |
| Primary Ester Loss | m/z 140 (Loss of -OCH | m/z 126 (Loss of -OEt, 45) | m/z 126 (Loss of -OCH |
| Secondary Ester Loss | m/z 112 (Loss of -COOCH | m/z 98 (Loss of -COOEt, 73) | m/z 98 (Loss of -COOCH |
| Side Chain Marker | Loss of Methyl (15) from Ethyl | Loss of H (1) from Methyl | Loss of H (1) from Methyl |
| Differentiation Logic | Look for m/z 140. If m/z 126 is dominant, it is the Ethyl ester isomer. | Look for m/z 126. If m/z 140 is absent, it is the Ethyl ester. | Parent ion shift. M+ is 157, not 171. |
Expert Insight: The critical distinction lies in the first fragmentation step. The Target molecule cannot lose 45 Da (Ethoxy) because it possesses a methoxy group. Conversely, the Isobaric Isomer cannot lose 31 Da (Methoxy) as a primary neutral loss.
Experimental Protocol: GC-MS Structural Elucidation
To reproduce the fragmentation patterns described above, the following self-validating protocol is recommended. This workflow prioritizes spectral fidelity over sensitivity.
Instrumental Parameters
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm). Rationale: Low-bleed, non-polar phase prevents tailing of the basic thiazole nitrogen.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 250°C. Rationale: High split ratio prevents detector saturation and spectral skewing.
-
Ion Source: Electron Ionization (EI) @ 70 eV. Rationale: Standard energy required for library matching (NIST).
-
Source Temp: 230°C.
-
Quadrupole Temp: 150°C.
Workflow Diagram
Validating Purity of Methyl 2-ethylthiazole-4-carboxylate via TLC
Executive Summary
In the synthesis and purification of Methyl 2-ethylthiazole-4-carboxylate , Thin Layer Chromatography (TLC) serves as the first-line defense for quality control. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitation, TLC provides a rapid, high-throughput, and cost-effective method for monitoring reaction progress and assessing semi-quantitative purity.
This guide details a self-validating TLC protocol specifically designed for the physicochemical properties of thiazole esters, objectively comparing its efficacy against HPLC and NMR alternatives.
Compound Profile & Chromatographic Behavior[1][2][3][4][5][6][7][8][9][10][11]
To validate purity effectively, one must understand the analyte's interaction with the stationary phase.
| Property | Specification | Chromatographic Implication |
| Compound | Methyl 2-ethylthiazole-4-carboxylate | Analyte |
| Structure | Thiazole ring (basic N) + Methyl Ester | Potential for "tailing" due to interaction with acidic silanols on silica. |
| UV Activity | Conjugated Heterocycle | Strong absorption at 254 nm (Quenching).[1][2] |
| pKa (Conj. Acid) | ~1.0 - 2.0 (Thiazole N) | Low basicity, but sufficient to require mobile phase buffering in sensitive assays. |
| Common Impurities | Thiopropionamide, Ethyl bromopyruvate, Carboxylic acid derivative (hydrolysis) | Impurities have distinct polarity differences (Amides/Acids are significantly more polar than the Ester). |
Comparative Analysis: TLC vs. Alternatives
The following table objectively compares TLC against HPLC and NMR for this specific application.
| Feature | TLC (Optimized) | HPLC (UV/MS) | 1H NMR |
| Primary Utility | Rapid qualitative screening & reaction monitoring. | Quantitative purity (%) & trace impurity isolation. | Structural identity & molar ratio analysis. |
| Throughput | High (Up to 20 samples/plate).[3] | Low (Serial injection, 10-30 min/run). | Medium (5-10 min/sample). |
| Limit of Detection | ~0.1 – 0.5 µg (Visual). | < 1 ng (UV/MS). | ~1% (Standard scan). |
| Resolution | Low (Separation efficiency ~500-1000 plates). | High (Efficiency >10,000 plates). | N/A (Spectral resolution). |
| Cost per Sample | < $0.50 | $10 - $50 | $5 - $20 |
| Blind Spots | Co-elution of isomers; volatile impurities evaporate. | Compounds lacking chromophores (if UV only). | Inorganic salts; solvent overlaps. |
Scientist’s Verdict: Use TLC for in-process checks and flash chromatography fraction analysis. Use HPLC for final product certification (>98% purity requirements).
The Self-Validating Protocol (SVP)
A "self-validating" system implies that the plate contains internal controls that prevent false positives. For Methyl 2-ethylthiazole-4-carboxylate, we utilize a Co-spotting (2D-like) Strategy .
Phase 1: Mobile Phase Optimization
Standard Starting System: Hexanes:Ethyl Acetate (3:1). Target Rf: 0.3 – 0.5 for the product.
Optimization Logic:
-
If Rf < 0.2: Increase polarity (e.g., Hex:EtOAc 2:1).
-
If Rf > 0.7: Decrease polarity (e.g., Hex:EtOAc 4:1).
-
If Tailing Occurs: The thiazole nitrogen is interacting with silica. Add 1% Triethylamine (TEA) to the mobile phase to block silanol sites.
Phase 2: The 3-Lane Validation
Never run a sample in isolation. Every plate must follow this layout:
-
Lane A: Reference Standard (Pure Starting Material or Authentic Product).
-
Lane B: Co-spot (50% Sample + 50% Standard).
-
Lane C: Crude Sample.
Why? If Lane A and C have similar Rf values but Lane B shows a "figure-8" or broadened spot, the compounds are not identical (co-elution). Lane B is the validator.
Phase 3: Visualization Workflow
Thiazoles require a dual-visualization approach to confirm the heterocyclic core.
-
Non-Destructive: UV Lamp at 254 nm . Look for fluorescence quenching (Dark spots on green background).[1][4][2]
-
Destructive (Specific): Iodine Chamber (
). Thiazoles form brown charge-transfer complexes.-
Alternative:Dragendorff’s Reagent (Orange spots on yellow background) is specific for alkaloids/nitrogenous bases, confirming the thiazole ring integrity.
-
Visualized Workflows
Diagram 1: The Self-Validating TLC Workflow
This diagram illustrates the logical flow from sample preparation to decision making.
Caption: Step-by-step workflow for validating thiazole ester purity using a 3-lane co-spotting technique.
Diagram 2: Purity Assessment Decision Matrix
When to rely on TLC versus when to escalate to HPLC.
Caption: Logical decision tree determining when TLC data is sufficient vs. when quantitative HPLC is required.
Experimental Notes & Troubleshooting
Preventing Hydrolysis
Methyl esters are susceptible to hydrolysis. Avoid using acidic stains (like Hanessian’s Stain/Cerium Molybdate) followed by excessive heating, as this can hydrolyze the ester on the plate, creating a ghost spot (the carboxylic acid) that interprets as an impurity.
-
Recommendation: Use Iodine vapor or UV only.
Addressing Tailing
If the spot for Methyl 2-ethylthiazole-4-carboxylate streaks:
-
Cause: Interaction between the basic thiazole nitrogen and acidic silica protons.
-
Fix: Pre-wash the TLC plate with mobile phase containing 1% Triethylamine (TEA) and dry before spotting. Alternatively, add 0.5% TEA directly to the elution chamber.
Rf Reference Data (Approximation)
Stationary Phase: Silica Gel 60 F254 Mobile Phase: Hexane:EtOAc (3:1)
-
Starting Material (Thioamide): Rf ~ 0.1 (Polar)
-
Product (Ester): Rf ~ 0.45 (Moderately Polar)
-
Impurity (Aldehyde/Ketone): Rf ~ 0.6 - 0.7 (Less Polar)
References
-
Merck KGaA. (n.d.). Thin Layer Chromatography: A guide to the techniques.[5][3] Retrieved from
-
Reich, H. J. (2017). TLC Stains and Visualization.[1][4][6][2][3][7] University of Wisconsin-Madison. Retrieved from
-
Santiago, M., & Strobel, S. (2013). Thin Layer Chromatography.[1][8][4][6][5][2][3] Methods in Enzymology. Retrieved from
-
BenchChem. (2024). Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide. Retrieved from
-
Sigma-Aldrich. (2024). Ethyl 2-methylthiazole-4-carboxylate Product Specification. Retrieved from
Sources
- 1. theory.labster.com [theory.labster.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. aga-analytical.com.pl [aga-analytical.com.pl]
- 4. epfl.ch [epfl.ch]
- 5. Understanding the Retention Factor in Chromatography - Oreate AI Blog [oreateai.com]
- 6. imgroupofresearchers.com [imgroupofresearchers.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
Safety Operating Guide
Proper Disposal of Methyl 2-ethylthiazole-4-carboxylate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Methyl 2-ethylthiazole-4-carboxylate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Hazard Assessment and Characterization
Methyl 2-ethylthiazole-4-carboxylate is a chemical compound that requires careful handling due to its potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound was not located in the initial search, information on similar thiazole derivatives and related esters provides a basis for a cautious approach. It is prudent to treat this compound as hazardous.
Based on data for analogous compounds, the potential hazards are summarized below.[1][2][3][4]
| Hazard Category | Assumed Classification | Precautionary Measures |
| Physical Hazards | Potentially a combustible solid.[5] | Keep away from heat, sparks, open flames, and hot surfaces.[2][3][4] |
| Health Hazards | May be harmful if swallowed.[2] Causes skin and eye irritation.[2][6] May cause respiratory irritation.[2][6] | Avoid ingestion, inhalation, and contact with skin and eyes.[2][3][6] Wear appropriate personal protective equipment (PPE).[6][7] |
| Environmental Hazards | Assumed to be harmful to aquatic life.[1] | Prevent release to the environment. Do not allow to enter drains or waterways.[1][8] |
It is imperative for laboratory personnel to consult their institution's Chemical Hygiene Plan (CHP) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) for comprehensive guidance on handling hazardous chemicals.[9][10][11][12] This standard mandates that employers provide information and training on the hazards of chemicals in the workplace.[9]
Personal Protective Equipment (PPE)
Before handling Methyl 2-ethylthiazole-4-carboxylate for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.[7]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.[13]
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator may be required.
Disposal Workflow
The proper disposal of Methyl 2-ethylthiazole-4-carboxylate is a multi-step process that must align with federal, state, and local regulations.[14] The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[15]
Sources
- 1. benchchem.com [benchchem.com]
- 2. vigon.com [vigon.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-メチルチアゾール-4-カルボン酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
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- 8. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 9. osha.gov [osha.gov]
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- 11. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
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- 15. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
A Researcher's Guide to the Safe Handling of Methyl 2-ethylthiazole-4-carboxylate: Personal Protective Equipment and Disposal
Hazard Identification and Risk Assessment
Methyl 2-ethylthiazole-4-carboxylate belongs to the thiazole class of heterocyclic compounds. Analogous compounds, such as Ethyl 2-methyl-1,3-thiazole-4-carboxylate, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Ingestion of similar compounds is also considered harmful.[2][3] Therefore, a thorough risk assessment is the foundational step before any handling of this compound.
Primary Routes of Exposure:
-
Inhalation: Vapors or aerosols may be generated, especially when heated, which can irritate the respiratory system.
-
Dermal Contact: Direct contact with the skin can lead to irritation.
-
Ocular Contact: The compound can cause serious eye irritation.
-
Ingestion: Accidental ingestion could be harmful.
Engineering Controls: The First Line of Defense
Before resorting to personal protective equipment, it is crucial to implement appropriate engineering controls to minimize exposure.
-
Chemical Fume Hood: All handling of Methyl 2-ethylthiazole-4-carboxylate should be conducted in a well-ventilated chemical fume hood.[1][4] This is the most critical engineering control to prevent the inhalation of any vapors or aerosols.
-
Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE are paramount to ensuring your safety. The following table summarizes the recommended PPE for handling Methyl 2-ethylthiazole-4-carboxylate.
| Body Part | PPE Specification | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles with side shields or a full-face shield.[2][5][6] | Protects against splashes and aerosols. Standard safety glasses are insufficient. A face shield should be used in conjunction with goggles when there is a significant splash risk. |
| Hands | Nitrile or neoprene gloves.[7] | Provides a barrier against skin contact. Gloves should be inspected for any signs of degradation before and during use. After handling, gloves should be removed carefully to avoid skin contamination, and hands should be washed thoroughly.[5] |
| Body | A flame-retardant laboratory coat. | Protects the skin and personal clothing from spills and contamination. The lab coat should be fully buttoned. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate. | While working in a fume hood should be sufficient, a respirator provides an additional layer of protection, especially in the case of a spill or when handling large quantities. |
Step-by-Step Guide to Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning PPE Workflow:
Caption: A simple workflow for donning PPE before handling chemicals.
Doffing PPE Workflow:
Caption: A sequential guide for the safe removal of contaminated PPE.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Contaminated PPE: All disposable PPE, such as gloves, should be considered contaminated waste and disposed of in a designated hazardous waste container.
-
Chemical Waste: Methyl 2-ethylthiazole-4-carboxylate and any solutions containing it should be disposed of in a properly labeled hazardous waste container. Do not pour chemical waste down the drain.[8][9] All waste disposal must be in accordance with local, state, and federal regulations.[9]
By adhering to these guidelines, researchers can confidently handle Methyl 2-ethylthiazole-4-carboxylate while minimizing risks to themselves and their colleagues. A proactive approach to safety is the cornerstone of innovative and responsible research.
References
- Benchchem. Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole.
- AAT Bioquest.
- Fisher Scientific.
- MilliporeSigma.
- Santa Cruz Biotechnology.
- Echemi.
- Fisher Scientific.
- Chemical Bull. 2-ethyl-4-methylthiazole Cas 15679-09-1 | Flavor & Fragrance Exporter.
- Benchchem. Personal protective equipment for handling 2-Chlorothiazole-5-thiol.
- Echemi.
- Sigma-Aldrich.
- Sigma-Aldrich.
- Fisher Scientific.
- Vigon.
- AK Scientific, Inc. Ethyl 2-(3-formyl-4-isobutoxyphenyl)
Sources
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- 3. vigon.com [vigon.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 2-ethyl-4-methylthiazole Cas 15679-09-1 | Flavor & Fragrance Exporter [chemicalbull.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
